Product packaging for Homosalate(Cat. No.:CAS No. 52253-93-7)

Homosalate

Cat. No.: B147027
CAS No.: 52253-93-7
M. Wt: 262.34 g/mol
InChI Key: WSSJONWNBBTCMG-UHFFFAOYSA-N
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Description

Homosalate (3,3,5-Trimethylcyclohexyl salicylate) is an organic compound belonging to the salicylate class of ultraviolet (UV) filters . It functions as a UVB filter, with a peak absorption at approximately 306 nm, effectively absorbing short-wave UVB rays associated with DNA damage and skin cancer . Its primary mechanism of photoprotection involves the conversion of incident ultraviolet radiation into less damaging infrared radiation (heat) . Advanced studies have shown that this process occurs via an ultrafast excited state intramolecular proton transfer (ESIPT) upon photoexcitation, a favorable characteristic for a UV filter . This compound is a common ingredient in commercial sunscreens and other personal care products, where it is used in combination with other filters to augment sun protection factor (SPF) . From a research perspective, this compound is of significant toxicological and consumer safety interest. It is systemically absorbed after dermal application, and its toxicokinetics are isomer-specific, with the trans -isomer (tHMS) showing higher bioavailability than the cis -isomer (cHMS) after dermal exposure . Concerns have been raised regarding its potential endocrine activity, with in vitro studies indicating possible estrogenic and anti-androgenic effects . Further in vitro studies on thyroid cells suggest that this compound exposure can induce cytotoxicity at high concentrations and alter the mRNA expression of thyroid-related genes . This product, this compound, is intended For Research Use Only (RUO) . It is strictly for laboratory investigations and must not be used for diagnostic purposes, therapeutic applications, or as a personal sunscreen ingredient.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O3 B147027 Homosalate CAS No. 52253-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate
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InChI

InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3
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InChI Key

WSSJONWNBBTCMG-UHFFFAOYSA-N
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Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O
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Molecular Formula

C16H22O3
Record name 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE
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DSSTOX Substance ID

DTXSID1026241
Record name 3,3,5-Trimethylcyclohexyl salicylate
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Molecular Weight

262.34 g/mol
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Physical Description

3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992)
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Boiling Point

322 to 329 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 79 °F) (NTP, 1992)
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Density

1.045 at 77 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

118-56-9
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Foundational & Exploratory

Homosalate's UV Absorption: A Technical Deep Dive into its Photoprotective Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homosalate, a widely utilized organic ultraviolet (UV) filter in commercial sunscreens, primarily functions by absorbing high-energy UVB radiation and dissipating it as less harmful thermal energy. This in-depth technical guide elucidates the core mechanism of action of this compound, focusing on its photophysical and photochemical properties. The process is underpinned by an ultrafast excited-state intramolecular proton transfer (ESIPT) reaction, a key feature for the effective and safe dissipation of absorbed UV energy. This document provides a comprehensive overview of this compound's UV absorption characteristics, photostability, and the experimental methodologies employed to evaluate its efficacy and safety.

Chemical Properties and UV Absorption Spectrum

This compound, or 3,3,5-trimethylcyclohexyl salicylate, is an ester of salicylic acid and 3,3,5-trimethylcyclohexanol.[1] The salicylate moiety is the chromophore responsible for its UV-absorbing properties.[1][2] It strongly absorbs UVB radiation in the range of 295 to 315 nm, with a peak absorption maximum (λmax) around 306 nm.[3][4]

PropertyValueReference
Chemical Name3,3,5-trimethylcyclohexyl 2-hydroxybenzoate
CAS Number118-56-9
Molecular FormulaC16H22O3
Molecular Weight262.34 g/mol
UV Absorption Range295 - 315 nm
Peak Absorption (λmax)~306 nm
Approved Concentration (USA)Up to 15%
Approved Concentration (EU)Up to 7.34%

Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which this compound dissipates absorbed UV energy is through an efficient and rapid photophysical process known as excited-state intramolecular proton transfer (ESIPT). This process occurs in the following steps:

  • UV Photon Absorption: The this compound molecule, in its ground electronic state (enol tautomer), absorbs a UVB photon. This absorption excites the molecule to a higher electronic energy state (S1).

  • Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic hydroxyl group and the basicity of the carbonyl oxygen of the ester group are significantly increased. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state keto tautomer. This process is extremely rapid, occurring on a femtosecond timescale.

  • Non-Radiative Decay: The excited keto tautomer is unstable and rapidly returns to its ground electronic state through non-radiative decay pathways, primarily by releasing the excess energy as heat (vibrational relaxation).

  • Reverse Proton Transfer: In the ground state, the keto tautomer is less stable than the enol tautomer. Consequently, a reverse proton transfer occurs, regenerating the original enol form of the this compound molecule, ready to absorb another UV photon.

This cyclical process allows for the efficient conversion of harmful UV radiation into harmless thermal energy without generating significant amounts of reactive oxygen species or undergoing photochemical degradation, which is a desirable characteristic for a sunscreen filter.

ESIPT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_S0 Enol Tautomer (S0) Enol_S1 Enol Tautomer (S1) Enol_S0->Enol_S1 UVB Photon Absorption Keto_S0 Keto Tautomer (S0) Keto_S0->Enol_S0 Reverse Proton Transfer Keto_S1 Keto Tautomer (S1) Enol_S1->Keto_S1 Ultrafast ESIPT Keto_S1->Keto_S0 Non-radiative Decay (Heat Dissipation)

Figure 1: this compound's ESIPT Photoprotection Cycle.

Experimental Protocols

Determination of UV Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for determining the UV absorption characteristics of this compound.

Objective: To measure the UV-Visible absorption spectrum of this compound and calculate its molar extinction coefficient (ε).

Materials:

  • This compound standard

  • Ethanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Visible spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a precise amount of this compound standard.

    • Dissolve the standard in a known volume of ethanol in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with ethanol to prepare a series of standard solutions of decreasing concentrations.

  • Spectrophotometric Measurement:

    • Set the UV-Visible spectrophotometer to scan a wavelength range of 200-400 nm.

    • Use ethanol as the blank to zero the instrument.

    • Measure the absorbance of each standard solution in a 1 cm quartz cuvette.

  • Data Analysis:

    • Plot the absorbance at the λmax (approximately 306 nm) against the concentration of the standard solutions.

    • According to the Beer-Lambert law (A = εbc), the slope of the resulting linear regression is the molar extinction coefficient (ε) when the concentration (c) is in mol/L and the path length (b) is in cm.

UV_Vis_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_standards Prepare Serial Dilutions prep_stock->prep_standards blank Blank Spectrophotometer with Ethanol prep_standards->blank measure Measure Absorbance of Each Standard blank->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate Molar Extinction Coefficient plot->calculate end End calculate->end

Figure 2: Workflow for Molar Extinction Coefficient Determination.
In Vitro Photostability Assessment

This protocol describes a method for evaluating the photostability of a sunscreen formulation containing this compound.

Objective: To determine the change in UV absorbance of a sunscreen formulation after exposure to a controlled dose of UV radiation.

Materials:

  • Sunscreen formulation containing this compound

  • Polymethylmethacrylate (PMMA) plates

  • Solar simulator with a controlled UV output

  • UV-Visible spectrophotometer with an integrating sphere

  • Gloved finger or automated spreading device

  • Analytical balance

Procedure:

  • Sample Application:

    • Accurately weigh a specific amount of the sunscreen formulation.

    • Apply the formulation evenly onto the surface of a PMMA plate at a standard concentration (e.g., 1.0 mg/cm²).

    • Allow the film to dry for a specified period (e.g., 30 minutes) in the dark.

  • Initial Absorbance Measurement:

    • Measure the initial UV absorbance spectrum (290-400 nm) of the sunscreen film using the spectrophotometer.

  • UV Irradiation:

    • Expose the PMMA plate to a controlled dose of UV radiation from the solar simulator. The dose can be correlated to a specific Sun Protection Factor (SPF) value.

  • Post-Irradiation Absorbance Measurement:

    • After irradiation, re-measure the UV absorbance spectrum of the sunscreen film.

  • Data Analysis:

    • Compare the pre- and post-irradiation absorbance spectra.

    • Calculate the percentage of photostability by comparing the area under the curve (AUC) of the absorbance spectra before and after irradiation.

Photostability_Workflow start Start apply Apply Sunscreen to PMMA Plate start->apply dry Dry in Dark apply->dry measure_pre Measure Pre-Irradiation Absorbance dry->measure_pre irradiate Expose to Controlled UV Dose measure_pre->irradiate measure_post Measure Post-Irradiation Absorbance irradiate->measure_post analyze Compare Spectra and Calculate Photostability measure_post->analyze end End analyze->end

Figure 3: In Vitro Photostability Testing Workflow.

Conclusion

This compound's efficacy as a UVB filter is primarily attributed to its molecular structure, which facilitates a rapid and efficient excited-state intramolecular proton transfer (ESIPT) mechanism. This process allows for the safe dissipation of absorbed UV energy as heat, thereby protecting the skin from the harmful effects of solar radiation. While this compound is an effective UVB absorber, its photostability can be a concern, and it is often formulated with other UV filters to provide broad-spectrum protection and enhance overall product stability. The experimental protocols detailed in this guide provide a framework for the quantitative evaluation of this compound's UV absorption properties and photostability, which are crucial for the development of safe and effective sunscreen products. Further research into the photodynamics and potential biological interactions of this compound will continue to refine its use in dermatological and cosmetic applications.

References

A Deep Dive into the Photochemical Landscape of Homosalate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (HMS), chemically known as 3,3,5-trimethylcyclohexyl salicylate, is a widely utilized organic ultraviolet (UV) filter in commercial sunscreen and personal care products.[1][2] Its primary function is to absorb UVB radiation (295-315 nm), thereby protecting the skin from the deleterious effects of sun exposure, including sunburn and an increased risk of skin cancer.[2][3][4] this compound is an ester formed from the reaction of salicylic acid and 3,3,5-trimethylcyclohexanol. It exists as a mixture of cis- and trans- diastereomers, with the ratio of these isomers varying depending on the manufacturing method, reported at ratios such as 40:60 and approximately 90:10 (cis:trans).

This technical guide provides an in-depth exploration of the photochemical properties of this compound and its isomers. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, photostability, potential photoreactions, and the experimental methodologies used for its evaluation.

Core Photochemical Mechanism: The Role of ESIPT

The primary mechanism by which this compound provides photoprotection is through a process called Excited-State Intramolecular Proton Transfer (ESIPT). This highly efficient, ultrafast process allows for the rapid and safe dissipation of absorbed UV energy as heat, minimizing the likelihood of harmful photochemical reactions.

The ESIPT process in this compound can be described in the following steps:

  • Photoexcitation: Upon absorbing a UVB photon, the this compound molecule in its stable enol tautomer form is promoted to an excited electronic state (S1).

  • Intramolecular Proton Transfer: In this excited state, a proton from the hydroxyl group is rapidly transferred to the carbonyl oxygen. This transfer is facilitated by the intramolecular hydrogen bond present in the molecule's structure. This process leads to the formation of a transient, less stable keto tautomer in an excited state.

  • Non-Radiative Decay: The excited keto tautomer quickly returns to its ground state through non-radiative pathways, releasing the absorbed energy as heat.

  • Reverse Proton Transfer: Finally, a reverse proton transfer occurs in the ground state, regenerating the original enol tautomer, ready to absorb another UV photon.

This entire cycle occurs on an ultrafast timescale, which is a key characteristic of an effective photoprotective agent.

ESIPT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol This compound (Enol) Enol_exc This compound* (Enol) Enol->Enol_exc UVB Absorption (295-315 nm) Keto Keto Tautomer Keto->Enol Reverse Proton Transfer Keto_exc Keto Tautomer* Enol_exc->Keto_exc Ultrafast ESIPT Keto_exc->Keto Non-radiative Decay (Heat Dissipation)

Physicochemical and UV Absorption Properties

This compound is an oil-soluble liquid that acts as a UVB filter, with its peak absorption centered around 306 nm. It is considered a weak UVB absorber compared to other agents, which is why it is often used at higher concentrations (up to 15% in the U.S. and 10% in the EU) and in combination with other UV filters. Beyond its primary function as a UV absorber, this compound also serves as an effective solvent for other crystalline UV filters, such as avobenzone, and enhances the water resistance of sunscreen formulations.

Isomer-Specific Properties

While many studies treat this compound as a single chemical entity, it is crucial to recognize its isomeric nature. The cis- and trans-isomers exhibit differences in their toxicokinetics, with oral bioavailability of cis-homosalate being significantly lower than that of trans-homosalate. Although detailed comparative data on the photochemical properties of the individual isomers are scarce in the literature, it is reasonable to infer that their three-dimensional structure could influence the efficiency of the ESIPT process and other photochemical pathways. Furthermore, studies have pointed to the potential existence of a second, long-lived conformer of this compound that does not undergo ESIPT, which could have different photophysical characteristics.

Quantitative Data Summary

The following tables summarize the available quantitative data on the physicochemical and photochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₁₆H₂₂O₃
Molar Mass262.349 g·mol⁻¹
AppearanceColorless to pale yellow liquid
SolubilityInsoluble in water; Oil-soluble
Boiling Point181–185 °C
Melting Point< -20 °C
Density1.05 g/cm³ (20 °C)

Table 2: Photochemical Properties of this compound

ParameterValueConditionsReference(s)
UV Absorption Max (λmax)~306-309 nmIn various solvents (acetonitrile, ethanol, cyclohexane)
UV Absorption Range295 - 315 nm-
Phosphorescence Quantum Yield (Φp)4.9%In ethanol at 77 K
Fluorescence Lifetime12–20 nsGas-phase

Photostability and Potential Photoreactions

This compound is generally regarded as photostable. Its efficient ESIPT mechanism prevents the molecule from lingering in an excited state where it would be susceptible to degradation. Moreover, this compound can help to photostabilize other, more labile UV filters, such as the UVA filter avobenzone.

Despite its high photostability, alternative de-excitation pathways, although minor, can occur. These include fluorescence and intersystem crossing (ISC) to an excited triplet state. The formation of triplet states is a potential concern as they can interact with molecular oxygen to produce singlet oxygen (¹O₂), a reactive oxygen species (ROS) that can be cytotoxic. While phosphorescence from this compound has been observed at cryogenic temperatures, suggesting the formation of triplet states, the quantum yield for this process is low under physiological conditions.

In its deprotonated form, which could be relevant in certain formulations or biological environments, studies on gaseous this compound ions have shown that upon UV excitation, the dominant decay pathway is electron detachment, rather than molecular fragmentation. This propensity for electron detachment could be a consideration in the design of new sunscreen molecules, as it is associated with the production of reactive free electrons.

Phototoxicity Profile

Extensive testing has shown that this compound does not have photoallergic, contact allergic, or phototoxic potential in humans. In vitro assays using murine fibroblasts and in vivo studies in animals have not indicated a phototoxic potential. However, it is important to note that one study has suggested that this compound, among other UV filters, can become toxic to marine life such as corals and sea anemones when exposed to UV light.

Experimental Protocols

The characterization of the photochemical properties of this compound and its isomers involves a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Photostability Assessment by UV Spectroscopy

This method, based on ISO 24443 principles, evaluates the change in UV absorbance of a sunscreen film after exposure to a controlled dose of UV radiation.

  • Objective: To quantify the loss of UV protection after UV irradiation.

  • Materials & Equipment:

    • UV-Vis Spectrophotometer with an integrating sphere.

    • Solar simulator with a controlled UV output.

    • Polymethyl methacrylate (PMMA) plates.

    • Positive displacement pipette or automated syringe for sample application.

  • Methodology:

    • Sample Preparation: Apply a precise amount of the test formulation (e.g., 1.3 mg/cm²) evenly onto the roughened surface of a PMMA plate.

    • Drying: Allow the film to dry in the dark at a controlled temperature (e.g., 35°C) for a specified time (e.g., 30 minutes) to form a stable, even film.

    • Pre-irradiation Measurement: Measure the initial UV absorbance spectrum (A₀(λ)) of the sample-coated plate from 290 nm to 400 nm using the spectrophotometer.

    • UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose is often calculated as a fraction of the product's labeled Sun Protection Factor (SPF).

    • Post-irradiation Measurement: After irradiation, remeasure the UV absorbance spectrum (A(λ)) of the same plate.

    • Data Analysis: Compare the pre- and post-irradiation spectra. The percentage of photostability can be calculated by comparing the area under the absorbance curve before and after irradiation. A loss of area indicates photodegradation.

Photostability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Apply Sunscreen to PMMA Plate B Dry to Form Stable Film A->B C Measure Pre-Irradiation UV Absorbance (A₀) B->C D Expose to Controlled UV Dose C->D E Measure Post-Irradiation UV Absorbance (A) D->E F Compare A₀ and A Spectra E->F G Calculate % Photostability F->G

Identification of Photodegradation Products by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (DAD) or mass spectrometry (MS) detector is used to separate and identify potential photodegradation products.

  • Objective: To identify and quantify the parent UV filter and any new chemical species formed after UV exposure.

  • Materials & Equipment:

    • HPLC system with DAD or MS detector.

    • Appropriate HPLC column (e.g., C18).

    • Solar simulator.

    • Quartz cuvettes or plates for irradiation.

    • Extraction solvents (e.g., methanol, acetonitrile).

  • Methodology:

    • Sample Irradiation: Prepare a solution of this compound in a UV-transparent solvent (e.g., ethanol) or a complete formulation and expose it to a controlled dose of UV radiation from a solar simulator.

    • Extraction (for formulations): After irradiation, extract the UV filters and any photoproducts from the formulation matrix using a suitable solvent. This may involve sonication to ensure complete dissolution.

    • HPLC Analysis:

      • Inject a non-irradiated (control) sample and the irradiated sample into the HPLC system.

      • Use a suitable mobile phase gradient to separate the components.

      • The DAD detector will provide UV spectra for each separated peak, which can help in preliminary identification.

      • The MS detector will provide mass-to-charge ratio data, allowing for the determination of the molecular weight of the parent compound and any photoproducts, aiding in their structural elucidation.

    • Data Analysis: Compare the chromatograms of the irradiated and non-irradiated samples. A decrease in the peak area of the parent this compound peak indicates degradation. The appearance of new peaks suggests the formation of photoproducts.

Time-Resolved Spectroscopy for Mechanistic Studies

Techniques like femtosecond transient absorption spectroscopy are employed to study the ultrafast dynamics following photoexcitation, such as the ESIPT process.

  • Objective: To directly observe the formation and decay of transient species (e.g., excited states, tautomers) on the femtosecond to nanosecond timescale.

  • Materials & Equipment:

    • Femtosecond laser system (pump and probe beams).

    • Transient absorption spectrometer.

    • Flow-through sample cell to prevent sample degradation.

  • Methodology:

    • Sample Preparation: A dilute solution of this compound is continuously flowed through a sample cell to ensure a fresh sample is always being interrogated.

    • Pump-Probe Measurement:

      • An ultrashort 'pump' laser pulse excites the this compound molecules to the S1 state.

      • A second, broadband 'probe' pulse, delayed in time relative to the pump pulse, passes through the sample.

      • The change in the absorption of the probe pulse is measured as a function of the time delay between the pump and probe.

    • Data Analysis: The resulting transient absorption spectra reveal the electronic and vibrational dynamics of the excited molecules. By fitting the decay kinetics at different wavelengths, the lifetimes of the transient species can be determined, providing direct evidence for processes like ESIPT.

Logic_Photochemistry cluster_pathways De-excitation Pathways HMS This compound (Ground State, Enol) HMS_Exc Excited State (S1) UV UVB Photon UV->HMS ESIPT ESIPT -> Non-radiative Decay (Primary Pathway) HMS_Exc->ESIPT >95% Fluorescence Fluorescence HMS_Exc->Fluorescence Minor ISC Intersystem Crossing (ISC) HMS_Exc->ISC Minor Heat Heat Dissipation ESIPT->Heat Triplet Triplet State (T1) ISC->Triplet Oxygen Molecular Oxygen (³O₂) Triplet->Oxygen Energy Transfer Singlet_Oxygen Singlet Oxygen (¹O₂) (Reactive Species)

Conclusion

This compound's photochemical behavior is dominated by an efficient and rapid excited-state intramolecular proton transfer (ESIPT) mechanism, which underpins its photostability and efficacy as a UVB filter. While it is generally considered a safe and stable ingredient, the existence of different isomers and conformers presents a more complex photochemical landscape than is often appreciated. Minor photochemical pathways, such as intersystem crossing to a triplet state, can occur and warrant consideration, particularly in the context of formulation interactions and long-term skin exposure. The detailed experimental protocols provided herein offer a framework for the continued investigation and rigorous evaluation of this compound and next-generation UV filters. A deeper understanding of the distinct properties of this compound's isomers is a key area for future research that will be critical for optimizing sunscreen formulations for both safety and efficacy.

References

The Environmental Trajectory of Homosalate: A Deep Dive into its Fate and Bioaccumulation in Aquatic Ecosystems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the environmental presence, persistence, and biological uptake of the common UV filter, homosalate, in aquatic environments.

This compound, a prevalent ingredient in sunscreens and personal care products, is increasingly detected in aquatic ecosystems worldwide. Its potential for environmental persistence and bioaccumulation has raised concerns among the scientific community. This technical whitepaper provides an in-depth analysis of the environmental fate and bioaccumulation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant processes to support further research and risk assessment.

Physicochemical Properties and Environmental Partitioning

This compound is a lipophilic organic compound, a characteristic that significantly influences its environmental behavior.[1] Its high octanol-water partition coefficient (log Kow) indicates a strong tendency to partition from water into organic matter, such as sediments and the tissues of aquatic organisms.[2][3] This property is a key determinant of its potential for bioaccumulation.

PropertyValueReference
Log Kow (Octanol-Water Partition Coefficient) > 4.5[1]
Water Solubility Very slightly soluble[4]
Vapor Pressure Moderate volatility from water and moist soil
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 6,778 L/kg (calculated)

Environmental Fate: Persistence and Degradation

Once introduced into aquatic environments, this compound is subject to various degradation processes, including biodegradation and photodegradation. While it is considered inherently and ultimately biodegradable in water, the rate and extent of this degradation can vary depending on environmental conditions.

Biodegradation: Studies have shown that this compound can be degraded by microbial consortia. One study using non-adapted activated sludge demonstrated 62% degradation over 60 days, classifying it as inherently biodegradable. However, some research suggests that certain hydrophobic UV filters can be recalcitrant to biodegradation under specific conditions.

Photodegradation: As a UV filter, this compound is designed to absorb UV radiation. While this property makes it effective in sunscreens, it also makes it susceptible to photodegradation in the environment. The presence of other substances in the water, such as dissolved organic matter, can influence the rate of photolysis.

Hydrolysis: this compound undergoes rapid degradation by hydrolysis.

Environmental Concentrations

This compound has been detected in various aquatic compartments, including surface water and sediment, with concentrations varying based on proximity to recreational areas and wastewater discharge points.

Environmental CompartmentConcentration RangeLocation ExamplesReference(s)
Surface Water 2.4 ng/L - 2812 ng/LHong Kong Harbor, Canary Island beaches, Chesapeake Bay, US Virgin Islands, Oahu (Hawaii) reefs
Sediment Below 0.1 µg/g dry wt (maximum recorded)Various

Bioaccumulation in Aquatic Organisms

Due to its lipophilic nature, this compound has the potential to bioaccumulate in aquatic organisms. Bioaccumulation refers to the uptake of a chemical from all exposure routes, including water and food. The bioconcentration factor (BCF), which measures uptake from water alone, and the bioaccumulation factor (BAF), which considers all routes, are key metrics for assessing this potential.

OrganismParameterValueReference
Red Swamp Crayfish (Procambarus clarkii) BAF991 ± 569 L/kg
Fish (Predicted) BCF5,387 L/kg
Various Crayfish Species (Field Study) Tissue ConcentrationUp to 399 ng/g DW
Saltwater Predator Fishes Tissue ConcentrationUp to 58.5 ng/g

Experimental Protocols

Accurate assessment of this compound's environmental fate and bioaccumulation relies on robust analytical methodologies.

Sample Collection and Preparation for Water Analysis

A common method for the analysis of this compound in environmental water samples involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Collection: Collect 100-500 mL of water in a clean glass container.

  • Filtration: Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • Internal Standard Spiking: Spike the filtered water sample with a known amount of a labeled internal standard, such as this compound-d4, to correct for matrix effects and variations during sample preparation.

  • Solid-Phase Extraction (SPE):

    • Condition a reversed-phase polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

    • Load the spiked water sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute the retained this compound and internal standard with an organic solvent like ethyl acetate or methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.

  • Chromatographic Separation: Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of acetonitrile and water, often with a formic acid additive.

  • Mass Spectrometric Detection: Detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.

  • Quantification: A calibration curve is generated by analyzing a series of standards with known concentrations of this compound and a constant concentration of the internal standard. The concentration of this compound in the environmental sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing Key Processes

To better understand the complex interactions and pathways related to this compound in aquatic ecosystems, the following diagrams illustrate key conceptual frameworks.

Environmental_Fate_of_this compound cluster_sources Sources cluster_compartments Aquatic Compartments cluster_processes Processes Wastewater Treatment Plants Wastewater Treatment Plants Water Column Water Column Wastewater Treatment Plants->Water Column Effluent Discharge Recreational Activities Recreational Activities Recreational Activities->Water Column Direct Input Sediment Sediment Water Column->Sediment Sorption Biota Biota Water Column->Biota Uptake Biodegradation Biodegradation Water Column->Biodegradation Microbial Action Photodegradation Photodegradation Water Column->Photodegradation UV Light Sediment->Water Column Resuspension Sediment->Biodegradation Biota->Water Column Excretion Bioaccumulation Bioaccumulation Biota->Bioaccumulation Biotransformation Biotransformation Bioaccumulation->Biotransformation

Environmental pathways of this compound.

Bioaccumulation_Process This compound in Water This compound in Water Uptake Uptake This compound in Water->Uptake This compound in Food This compound in Food This compound in Food->Uptake Aquatic Organism Aquatic Organism Accumulation in Tissues Accumulation in Tissues Aquatic Organism->Accumulation in Tissues Uptake->Aquatic Organism Elimination Elimination Accumulation in Tissues->Elimination Excretion Excretion Elimination->Excretion Biotransformation Biotransformation Elimination->Biotransformation

Bioaccumulation process in aquatic life.

Experimental_Workflow cluster_sampling Sample Preparation cluster_analysis Analysis Water_Sample Water Sample Collection Filtration Filtration Water_Sample->Filtration Spiking Internal Standard Spiking Filtration->Spiking SPE Solid-Phase Extraction Spiking->SPE Elution Elution SPE->Elution Evaporation_Reconstitution Evaporation & Reconstitution Elution->Evaporation_Reconstitution LC_MSMS LC-MS/MS Analysis Evaporation_Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Analytical workflow for this compound.

Endocrine Disruption and Signaling Pathways

Some studies have raised concerns about the potential for this compound to act as an endocrine disruptor in aquatic life, potentially impairing growth and reproduction. While the precise signaling pathways affected are an area of ongoing research, the general mechanism of endocrine disruption by xenobiotics often involves interference with the estrogen receptor signaling pathway.

Endocrine_Disruption_Pathway This compound This compound Estrogen_Receptor Estrogen Receptor (ER) This compound->Estrogen_Receptor Binds to HRE Hormone Response Element (HRE) on DNA Estrogen_Receptor->HRE Interacts with Gene_Transcription Altered Gene Transcription HRE->Gene_Transcription Adverse_Effects Adverse Biological Effects (e.g., impaired reproduction, development) Gene_Transcription->Adverse_Effects

Potential endocrine disruption pathway.

Conclusion and Future Research

The presence of this compound in aquatic ecosystems is well-documented, and its physicochemical properties suggest a potential for bioaccumulation. While degradation processes do occur, the continuous input of this compound from human activities warrants further investigation into its long-term ecological effects. Future research should focus on elucidating the specific biotransformation products of this compound in various aquatic species, further refining analytical methods to detect low environmental concentrations, and conducting more comprehensive studies on its potential to disrupt critical biological signaling pathways. A deeper understanding of these aspects is crucial for developing effective environmental management strategies and ensuring the ecological safety of personal care product ingredients.

References

Homosalate: An In-depth Technical Guide to its Genotoxicity and Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homosalate, a common UV filter in sunscreens and personal care products, has come under scientific scrutiny for its potential genotoxic and cytotoxic effects. This technical guide provides a comprehensive overview of the current in vitro evidence regarding this compound's impact on various cell lines. It details the experimental methodologies used to assess its safety profile, presents quantitative data from key studies, and visualizes the implicated cellular signaling pathways. This document aims to be a critical resource for researchers in toxicology, dermatology, and drug development, offering a consolidated repository of technical information to inform future research and safety assessments.

Introduction

This compound is an organic compound belonging to the salicylate class of chemicals, functioning as a chemical UVB filter by absorbing ultraviolet radiation. Its widespread use and potential for systemic absorption have prompted investigations into its biological effects at the cellular level. Concerns have been raised regarding its potential as an endocrine disruptor and its capacity to induce cellular damage.[1] This guide focuses specifically on the in vitro evidence of this compound-induced genotoxicity (damage to genetic material) and cytotoxicity (cell death and damage) in various cell lines, providing a technical foundation for understanding its toxicological profile.

Cytotoxicity of this compound

Studies have demonstrated that this compound can induce cytotoxic effects in a dose- and time-dependent manner across different cell lines. The primary methods for assessing this have been the MTT and LDH assays.

Quantitative Cytotoxicity Data

The following tables summarize the key quantitative findings from studies on this compound's cytotoxicity.

Table 1: Cytotoxicity of this compound in MCF-7 Human Breast Cancer Cells

Concentration (µM)Exposure TimeAssayEndpointResultReference
> 100024 hoursMTTCell ViabilityDose-dependent decrease[2][3]
200024 hoursMTTCell ViabilityDecreased to 57%
250, 500, 750, 1000, 1500, 200024 hoursLDHMembrane IntegrityNot specified

Table 2: Cytotoxicity of this compound in Other Cell Lines

Cell LineConcentrationExposure TimeAssayEndpointResultReference
Human Peripheral Lymphocytes200 µg/mL30 and 120 minTrypan BlueCell Viability>90% viability
FRTL-5 (rat thyroid cells)Starting from 250 µM72 hoursWST-1Cell ViabilitySignificant reduction
NHT (human thyroid cells)2000 µM48 and 72 hoursWST-1Cell ViabilitySignificant reduction
HTR8/SVneo (human trophoblast)Not specifiedNot specifiedNot specifiedCell ProliferationDose-dependent decrease

Genotoxicity of this compound

This compound has been shown to induce genotoxic effects, including DNA damage and chromosomal abnormalities. The primary assays used to evaluate these effects are the Comet assay and the in vitro micronucleus test.

Quantitative Genotoxicity Data

The following tables summarize the key quantitative findings from studies on this compound's genotoxicity.

Table 3: Genotoxicity of this compound in Human Peripheral Lymphocytes

Concentration (µg/mL)Exposure TimeAssayEndpointResultReference
10, 50, 100, 20030 and 120 minComet AssayDNA MigrationIncreased in a dose- and time-dependent manner
200120 minComet AssayDNA DamageHighest level of DNA damage observed

Table 4: Genotoxicity of this compound in MCF-7 Cells

Concentration (µM)Exposure TimeAssayEndpointResultReference
750 and 100024 hoursMicronucleus TestMicronucleus FormationSignificantly induced

Experimental Protocols

This section provides detailed methodologies for the key assays cited in the assessment of this compound's cytotoxicity and genotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Alkaline Comet Assay for DNA Damage

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cultures.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: Immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and detergents like Triton X-100) to remove cell membranes and histones, leaving behind nucleoids.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for a period to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

In Vitro Micronucleus Test for Chromosomal Damage

The in vitro micronucleus test identifies substances that cause cytogenetic damage, which results in the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., MCF-7, human lymphocytes) and expose them to various concentrations of this compound and controls.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Cell Harvesting and Slide Preparation: Harvest the cells, subject them to a hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration). An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.

Signaling Pathways and Mechanisms of Toxicity

The precise mechanisms by which this compound exerts its genotoxic and cytotoxic effects are still under investigation. However, several signaling pathways have been implicated.

PI3K/AKT and MAPK Signaling Pathways

In human trophoblast cells (HTR8/SVneo), this compound has been shown to modulate the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial for regulating cell survival, proliferation, and invasion. This compound-induced alterations in these pathways can lead to decreased cell proliferation and increased cell death.

Homosalate_PI3K_MAPK_Pathway This compound This compound Cell_Membrane Cell Membrane PI3K PI3K This compound->PI3K Modulates MAPK MAPK This compound->MAPK Modulates AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Invasion Cell Invasion MAPK->Cell_Invasion

Caption: this compound's modulation of PI3K/AKT and MAPK pathways.

Estrogenic Activity and Gene Expression

This compound has demonstrated estrogenic activity, particularly in estrogen receptor-positive cell lines like MCF-7. It can bind to estrogen receptors and upregulate the expression of estrogen-responsive genes. This endocrine-disrupting activity can contribute to increased cell proliferation.

Homosalate_Estrogenic_Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Upregulation of Estrogen-Responsive Genes ERE->Gene_Expression Cell_Proliferation Increased Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Estrogenic activity of this compound in MCF-7 cells.

Oxidative Stress

While not as extensively studied for this compound as for other UV filters, the generation of reactive oxygen species (ROS) is a plausible mechanism for its observed genotoxicity. Oxidative stress can lead to DNA strand breaks and the formation of oxidized DNA bases, which can be detected by the Comet assay.

Summary and Future Directions

The in vitro evidence presented in this guide indicates that this compound exhibits cytotoxic and genotoxic properties in several cell lines, particularly at higher concentrations. The observed effects are dependent on the cell type, concentration, and duration of exposure. Key cellular pathways, including PI3K/AKT, MAPK, and estrogen receptor signaling, appear to be involved in mediating these toxicities.

Future research should focus on:

  • Elucidating detailed dose-response relationships in a wider range of human cell lines, including normal (non-cancerous) cells.

  • Investigating the mechanisms of DNA damage in more detail, including the role of oxidative stress and DNA repair processes.

  • Exploring the long-term effects of low-dose exposure to better understand the potential risks associated with chronic use of this compound-containing products.

  • Conducting in vivo studies to correlate these in vitro findings with potential systemic effects.

This technical guide serves as a foundational document for researchers and professionals in the field, summarizing the current state of knowledge and highlighting the critical areas for future investigation into the cellular effects of this compound.

References

Physical and chemical specifications of homosalate for cosmetic formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate, an organic compound belonging to the salicylate class of chemicals, is a widely utilized UVB filter in sunscreen and other personal care products.[1] Its primary function is to absorb ultraviolet B (UVB) radiation in the 295-315 nm range, thereby protecting the skin from the harmful effects of sun exposure, including sunburn and an increased risk of skin cancer.[2] Beyond its role as a UV absorber, this compound also serves as an effective solvent for other crystalline UV filters, enhancing the overall stability and aesthetic qualities of cosmetic formulations.[1] This technical guide provides an in-depth overview of the physical and chemical specifications of cosmetic-grade this compound, along with detailed experimental protocols for its analysis, to assist researchers and formulation scientists in its effective and safe use.

Physical and Chemical Specifications

A comprehensive understanding of the physicochemical properties of this compound is essential for its successful incorporation into cosmetic formulations. These properties influence its solubility, stability, and overall performance as a UV filter.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Chemical Name 3,3,5-Trimethylcyclohexyl 2-hydroxybenzoate[1]
INCI Name This compound-
CAS Number 118-56-9[1]
Molecular Formula C₁₆H₂₂O₃
Molecular Weight 262.34 g/mol
Appearance Clear, colorless to pale yellow viscous liquid
Odor Slight, characteristic minty odor
Table 2: Quantitative Physical and Chemical Data for this compound
ParameterSpecificationReference
Purity (by HPLC) ≥ 98%-
Refractive Index (20°C) 1.516 - 1.519-
Specific Gravity (25°C) 1.049 - 1.053-
UV Absorbance (1% w/v in Methanol) Max. absorbance at 306 nm
Solubility Insoluble in water; Miscible with common emollients and ethanol
Boiling Point 181-185°C
Melting Point < -20°C

Experimental Protocols

Accurate and reproducible analytical methods are crucial for verifying the quality and performance of this compound in cosmetic formulations. The following section details key experimental protocols.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method is for the quantitative determination of this compound in raw materials and finished cosmetic products.

A. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (glacial)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

B. Chromatographic Conditions

  • Mobile Phase: Methanol and 0.5% Acetic Acid in Water (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C

  • Detection Wavelength: 313 nm

  • Injection Volume: 10 µL

C. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 250 µg/mL.

D. Preparation of Sample Solutions

  • Accurately weigh an appropriate amount of the cosmetic product (e.g., 250 mg) into a 100 mL volumetric flask.

  • Add approximately 70 mL of a 0.1% acetic acid in methanol solution and sonicate for 15 minutes to extract the this compound.

  • Allow the solution to cool to room temperature and dilute to volume with the extraction solution.

  • Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

E. Analysis

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Measurement of Specific Gravity

This protocol is based on the principles of the ASTM D1480 standard test method.

A. Instrumentation and Materials

  • Bingham Pycnometer

  • Constant temperature water bath

  • Analytical balance (accurate to 0.1 mg)

  • Thermometer

  • Cleaning solvents (e.g., acetone, isopentane)

B. Procedure

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty pycnometer and record the mass.

  • Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

  • Place the filled pycnometer in the constant temperature water bath set to 25°C and allow it to equilibrate.

  • Once equilibrated, carefully remove any excess sample from the pycnometer's capillary.

  • Wipe the outside of the pycnometer dry and weigh it. Record the mass.

  • Calculate the specific gravity using the appropriate formula, taking into account the calibration factor of the pycnometer.

Measurement of Refractive Index

This protocol follows the principles of the ASTM D1218 standard test method.

A. Instrumentation and Materials

  • Abbe-type refractometer with a temperature-controlled prism

  • Light source (e.g., sodium lamp)

  • Reference liquids of known refractive index for calibration

  • Lens paper and suitable solvent for cleaning

B. Procedure

  • Calibrate the refractometer using a reference liquid with a known refractive index at 20°C.

  • Ensure the refractometer prism is clean and dry.

  • Apply a few drops of the this compound sample onto the prism surface.

  • Close the prism and allow the sample to reach the set temperature of 20°C.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Read and record the refractive index from the instrument's scale.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key relationships and workflows relevant to the formulation and analysis of this compound.

Homosalate_Functionality This compound This compound UV_Filter UVB Filter This compound->UV_Filter Primary Function Solvent Solvent for Crystalline UV Filters This compound->Solvent Secondary Function Skin_Protection Skin Protection UV_Filter->Skin_Protection Formulation_Stability Enhanced Formulation Stability Solvent->Formulation_Stability Broad_Spectrum Broad-Spectrum Protection (in combination) Solvent->Broad_Spectrum Aesthetic_Properties Improved Aesthetic Properties Formulation_Stability->Aesthetic_Properties Broad_Spectrum->Skin_Protection

Core functionalities of this compound in cosmetic formulations.

HPLC_Workflow Start Start Sample_Prep Sample Preparation (Extraction & Dilution) Start->Sample_Prep Standard_Prep Standard Preparation (Serial Dilutions) Start->Standard_Prep HPLC_Analysis HPLC Analysis (C18 Column, UV Detection) Sample_Prep->HPLC_Analysis Standard_Prep->HPLC_Analysis Calibration_Curve Generate Calibration Curve HPLC_Analysis->Calibration_Curve Quantification Quantify this compound in Sample HPLC_Analysis->Quantification Calibration_Curve->Quantification Results Report Results (% Purity) Quantification->Results End End Results->End

Workflow for the HPLC analysis of this compound.

References

The Evolution and Synthesis of Homosalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Homosalate (3,3,5-trimethylcyclohexyl salicylate) is a widely utilized organic ultraviolet (UV) filter, primarily absorbing within the UVB spectrum (295-315 nm), a key region associated with DNA damage and increased skin cancer risk.[1] This technical guide provides a comprehensive overview of the historical development of this compound, from its origins as a salicylate derivative to its current regulatory status. Furthermore, this guide details the primary synthesis methodologies, with a focus on transesterification and Fischer-Speier esterification, providing experimental protocols and quantitative data to inform researchers and chemical development professionals.

Historical Development

The regulatory journey of this compound has seen it approved for use in sunscreen products across various global regions, including the United States, Europe, Japan, and Australia.[2] In the United States, sunscreen ingredients like this compound were "grandfathered" into the over-the-counter (OTC) drug monograph system in the 1970s. However, with increased usage and evolving safety standards, the U.S. Food and Drug Administration (FDA) has been re-evaluating the Generally Recognized as Safe and Effective (GRASE) status of many chemical UV filters, including this compound.[3]

In recent years, concerns regarding the potential for endocrine disruption have led to further scrutiny. The European Commission's Scientific Committee on Consumer Safety (SCCS) has reviewed the safety of this compound, leading to recommendations for concentration limits in cosmetic products. These regulatory developments are ongoing and shape the future use of this compound in personal care products.

Chemical Synthesis of this compound

The synthesis of this compound is primarily achieved through two main esterification routes: the direct Fischer-Speier esterification of salicylic acid with 3,3,5-trimethylcyclohexanol, and the transesterification of a salicylate ester (such as methyl salicylate) with 3,3,5-trimethylcyclohexanol. A third, less common method involves the reaction of salicyloyl chloride with 3,3,5-trimethylcyclohexanol.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In the case of this compound synthesis, salicylic acid is reacted with 3,3,5-trimethylcyclohexanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed.

Fischer_Speier_Esterification SA Salicylic Acid reaction + SA->reaction TMC 3,3,5-Trimethylcyclohexanol TMC->reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->reaction This compound This compound Water Water reaction->this compound reaction->Water

Caption: Fischer-Speier esterification of salicylic acid and 3,3,5-trimethylcyclohexanol.

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid (1.0 eq), 3,3,5-trimethylcyclohexanol (1.5-2.0 eq), and a non-polar solvent such as toluene to facilitate azeotropic removal of water.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Transesterification

Transesterification is a widely used industrial method for the synthesis of this compound. This process involves the reaction of an alkyl salicylate, most commonly methyl salicylate (wintergreen oil), with 3,3,5-trimethylcyclohexanol in the presence of a catalyst. The reaction is driven to completion by the removal of the lower-boiling alcohol byproduct (methanol). A variety of catalysts can be employed, including alkali metals, metal salts, and solid-supported bases.

Transesterification MS Methyl Salicylate reaction + MS->reaction TMC 3,3,5-Trimethylcyclohexanol TMC->reaction Catalyst Catalyst (e.g., K₂CO₃) Catalyst->reaction This compound This compound Methanol Methanol reaction->this compound reaction->Methanol Salicyloyl_Chloride_Route cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification SA Salicylic Acid reaction1 + SA->reaction1 ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) ChlorinatingAgent->reaction1 SC Salicyloyl Chloride reaction2 + SC->reaction2 TMC 3,3,5-Trimethylcyclohexanol TMC->reaction2 Catalyst Catalyst (e.g., Pyridine) Catalyst->reaction2 This compound This compound HCl HCl reaction1->SC reaction2->this compound reaction2->HCl

References

Homosalate's Potential Impact on Coral Reef Ecosystems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homosalate, a common organic ultraviolet (UV) filter in sunscreens and personal care products, is facing increasing scrutiny for its potential environmental impact, particularly on fragile coral reef ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on corals. It synthesizes available quantitative toxicity data, details experimental methodologies from key studies, and visually represents the hypothesized signaling pathways through which this compound may exert its effects. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development to inform further research and the development of environmentally safer UV filters. While research specifically on this compound is still emerging, this guide draws upon the broader knowledge of UV filter ecotoxicology to present a holistic view of the potential risks.

Introduction

Coral reefs, vital marine ecosystems, are under unprecedented threat from a combination of global and local stressors, including climate change, pollution, and coastal development. In recent years, the impact of chemical contaminants from personal care products, particularly UV filters in sunscreens, has become a significant area of concern. This compound (3,3,5-trimethylcyclohexyl salicylate) is an organic UVB filter widely used to protect human skin from the harmful effects of solar radiation. Its presence in coastal waters, resulting from recreational activities and wastewater discharge, raises critical questions about its potential to harm coral health and resilience. This guide aims to consolidate the existing scientific literature on the ecotoxicology of this compound with a focus on coral reef ecosystems.

Quantitative Ecotoxicity Data

The available quantitative data on the toxicity of this compound to coral species is limited but growing. The following table summarizes key findings from published studies.

Coral SpeciesLife StageExposure DurationEndpointEffect Concentration (µg/L)Reference
Acropora cervicornisAdult fragments96 hoursEC10 (Tissue attenuation, hypertrophied mucocytes)629.9[1][2]
Pocillopora damicornisAdult fragmentsNot specifiedPolyp closure1000[3]

Note: EC10 represents the concentration at which a 10% effect is observed. The data for Pocillopora damicornis is an observational endpoint without a specified effect concentration metric.

Experimental Protocols

Understanding the methodologies employed in coral toxicology studies is crucial for interpreting the data and designing future research. Below are detailed protocols from key experiments investigating the effects of this compound and other UV filters.

Acute Toxicity Testing with Coral Fragments (Static Renewal System)

This protocol is based on the methodology used to assess the toxicity of this compound on Acropora cervicornis.[1][2]

  • Test Organism: Fragments of the scleractinian coral Acropora cervicornis.

  • Acclimation: Coral fragments are acclimated to laboratory conditions in a flow-through seawater system for a specified period before the experiment.

  • Exposure System: A static renewal system is used, where the test solutions are completely replaced every 24 hours to maintain the desired exposure concentrations and water quality.

  • Test Concentrations: A range of this compound concentrations are prepared by dissolving the compound in a suitable solvent (e.g., ethanol) and then diluting it in filtered seawater. A solvent control (seawater with the solvent at the same concentration as the highest test solution) and a negative control (filtered seawater only) are included.

  • Exposure Duration: 96 hours.

  • Endpoints Measured:

    • Visual Assessment: Coral fragments are visually assessed daily for signs of stress, including tissue attenuation (thinning or loss of tissue), changes in coloration (bleaching), and excessive mucus production.

    • Polyp Behavior: Polyp retraction or extension can be monitored as an indicator of stress.

    • Histopathology: At the end of the exposure period, coral tissues can be fixed, sectioned, and examined microscopically for cellular changes, such as hypertrophied mucocytes (enlarged mucus-producing cells).

  • Data Analysis: The concentration-response relationship is determined, and effect concentrations (e.g., EC10, EC50) are calculated using appropriate statistical models.

G cluster_prep Preparation cluster_exposure Exposure (96h Static Renewal) cluster_analysis Analysis Coral Coral Colony Fragments Fragment Coral Coral->Fragments Acclimation Acclimation Fragments->Acclimation Control Control (Seawater) Solvent_Control Solvent Control Homosalate_Conc This compound Concentrations Visual Visual Assessment (Bleaching, Mucus) Control->Visual Polyp Polyp Behavior Control->Polyp Histo Histopathology Control->Histo Solvent_Control->Visual Solvent_Control->Polyp Solvent_Control->Histo Homosalate_Conc->Visual Homosalate_Conc->Polyp Homosalate_Conc->Histo Data Data Analysis (ECx) Visual->Data Polyp->Data Histo->Data

Experimental workflow for acute coral toxicity testing.

Hypothesized Signaling Pathways of this compound Toxicity

While the precise molecular mechanisms of this compound's impact on corals are still under investigation, research on other organic UV filters and preliminary data on this compound suggest several potential signaling pathways that could be affected. These pathways are visualized below using Graphviz.

Phototoxicity and Oxidative Stress

This compound has been shown to exhibit phototoxicity, meaning its toxic effects are exacerbated by exposure to UV radiation. This is a critical consideration for photosynthetic organisms like corals that live in sunlit shallow waters. The proposed mechanism involves the absorption of UV energy by this compound, leading to the formation of reactive oxygen species (ROS). Corals can metabolize this compound into conjugates that may also be phototoxic. An overproduction of ROS can overwhelm the coral's antioxidant defenses, leading to oxidative stress, which damages cellular components like lipids, proteins, and DNA, and is a known trigger for coral bleaching.

G cluster_input Inputs cluster_process Cellular Processes cluster_output Cellular Damage & Response This compound This compound Metabolism Coral Metabolism This compound->Metabolism UV UV Radiation Photoactivation Photo-activation UV->Photoactivation Metabolism->Photoactivation ROS Reactive Oxygen Species (ROS) Production Photoactivation->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Bleaching Coral Bleaching DNA_Damage->Bleaching Lipid_Peroxidation->Bleaching Protein_Damage->Bleaching

Hypothesized phototoxicity and oxidative stress pathway.

Potential Endocrine Disruption

Some organic UV filters are suspected to be endocrine-disrupting chemicals (EDCs), and this compound is among those under investigation for such properties. In marine invertebrates, EDCs can interfere with hormonal signaling pathways that regulate growth, development, and reproduction. For corals, this could manifest as abnormal larval development or impaired skeletal growth. While direct evidence in corals is limited for this compound, studies on other UV filters like oxybenzone have shown endocrine-disrupting effects leading to skeletal deformities in coral larvae.

G This compound This compound Receptor Hormone Receptor (e.g., Estrogen Receptor) This compound->Receptor Binds to Signaling Disruption of Endocrine Signaling Cascade Receptor->Signaling Gene_Expression Altered Gene Expression Signaling->Gene_Expression Development Impaired Larval Development Gene_Expression->Development Calcification Reduced/Abnormal Calcification Gene_Expression->Calcification

Potential endocrine disruption pathway in corals.

Discussion and Future Directions

The current body of research provides initial evidence that this compound may pose a risk to coral reef ecosystems. The documented sublethal effects, such as tissue attenuation and polyp closure, at concentrations that could potentially be found in areas of high recreational use, warrant further investigation. The phototoxic nature of this compound is a particularly significant concern for corals, as their symbiotic relationship with zooxanthellae is dependent on sunlight.

However, there are still significant knowledge gaps that need to be addressed:

  • Chronic Exposure Studies: Most studies to date have focused on acute, short-term exposures. Long-term studies at environmentally relevant concentrations are needed to understand the chronic effects of this compound on coral health, reproduction, and larval survival.

  • Molecular Mechanisms: Further research is required to elucidate the specific signaling pathways affected by this compound in corals. Transcriptomic and proteomic studies could provide valuable insights into the cellular stress responses.

  • Synergistic Effects: Corals in the wild are exposed to a cocktail of stressors, including other chemical contaminants and the effects of climate change (e.g., rising sea temperatures). Future studies should investigate the synergistic effects of this compound with other UV filters and environmental stressors.

  • Metabolism and Bioaccumulation: Understanding how corals metabolize this compound and whether it bioaccumulates in their tissues is crucial for assessing the long-term risk.

Conclusion

While the direct impact of this compound on coral reefs is an area of active research, the available evidence suggests that it is not without risk. The precautionary principle would suggest that a move towards more environmentally benign UV filtering agents is a prudent course of action. For researchers and drug development professionals, this highlights the need for the development and rigorous ecotoxicological testing of new UV filters to ensure they are safe for both human use and sensitive marine ecosystems. Continued research into the specific mechanisms of this compound toxicity will be vital in refining environmental risk assessments and guiding the formulation of "reef-safe" sun protection products.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Homosalate Skin Absorption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate is a widely used organic UV filter in sunscreen and other personal care products to protect the skin from the harmful effects of ultraviolet (UVB) radiation.[1][2] Assessing the dermal absorption of this compound is crucial for evaluating its systemic exposure and potential toxicological risks.[3][4] In vitro methods provide a reliable and ethical alternative to animal testing for determining the percutaneous penetration of cosmetic ingredients.[5] This document provides detailed application notes and protocols for assessing the skin absorption of this compound using established in vitro models, primarily focusing on the Franz diffusion cell system with excised human or porcine skin and reconstructed human epidermis (RhE) models. The protocols are based on internationally recognized guidelines, such as the OECD Test Guideline 428.

Key In Vitro Methods

The gold standard for in vitro dermal absorption studies is the use of excised human skin in a Franz diffusion cell apparatus. However, due to limited availability and ethical considerations, excised porcine skin is often used as a suitable alternative due to its structural similarity to human skin. Reconstructed human epidermis (RhE) models are also gaining acceptance as a reproducible and readily available alternative for screening purposes.

Franz Diffusion Cell System

The Franz diffusion cell is a simple, reproducible, and widely used system for in vitro skin permeation studies. It consists of a donor chamber, where the test substance is applied, and a receptor chamber containing a fluid that mimics physiological conditions. The two chambers are separated by a skin membrane.

Reconstructed Human Epidermis (RhE) Models

RhE models are three-dimensional cultures of human-derived keratinocytes that form a stratified, differentiated epidermis. These models offer the advantage of high reproducibility and availability, making them suitable for screening and comparative studies.

Quantitative Data Summary

The following table summarizes quantitative data from various in vitro studies on this compound skin absorption. It is important to note that absorption values can vary depending on the formulation, vehicle, and experimental conditions.

Model This compound Concentration in Formulation Applied Dose Dermal Absorption (% of Applied Dose) Reference
In vitro Human Skin10% (w/w) in o/w emulsion2 mg/cm²3.86 ± 1.43%
In vitro Human Skin1% in formulationNot specified~1%
In vivo Rat10% and 20% in gel10 and 20 mg4.2 ± 0.6% and 5.4 ± 1.1%

Experimental Protocols

Protocol 1: In Vitro Dermal Permeation Study using Franz Diffusion Cells (Based on OECD 428 Guideline)

This protocol describes the assessment of this compound skin absorption from a topical formulation using excised human or porcine skin.

Materials:

  • Franz diffusion cells (static or flow-through)

  • Excised human or porcine skin (dermatomed to a thickness of ~500 µm)

  • This compound-containing formulation

  • Receptor fluid (e.g., phosphate-buffered saline (PBS) with a solubility enhancer like 6% PEG-20 oleyl ether or 4% Bovine Serum Albumin)

  • Analytical grade solvents (e.g., acetonitrile, methanol)

  • LC-MS/MS or HPLC system for analysis

Procedure:

  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.

    • Cut skin sections to a size suitable for mounting on the Franz diffusion cells.

    • Visually inspect the skin for any imperfections that might compromise its barrier integrity.

    • Measure and record the skin thickness.

    • Assess barrier integrity using methods like measuring transepidermal water loss (TEWL) or the penetration of a marker molecule (e.g., tritiated water).

  • Franz Cell Assembly:

    • Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.

    • Place the Franz cells in a circulating water bath maintained at 32°C to ensure a physiologically relevant skin surface temperature.

  • Application of Formulation:

    • Apply a finite dose of the this compound-containing formulation (e.g., 2 mg/cm²) evenly onto the skin surface in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots of the receptor fluid for analysis.

    • After the final time point, dismantle the Franz cell.

    • Wash the skin surface to collect any unabsorbed formulation.

    • Separate the epidermis from the dermis.

  • Sample Extraction and Analysis:

    • Extract this compound from the receptor fluid, skin wash, epidermis, and dermis using an appropriate solvent.

    • Analyze the samples using a validated LC-MS/MS or HPLC method to quantify the concentration of this compound. A calibration curve should be generated using standards of known this compound concentrations.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.

    • Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.

    • Calculate the permeability coefficient (Kp).

    • Perform a mass balance calculation to account for the total amount of applied this compound.

Protocol 2: In Vitro Skin Absorption using Reconstructed Human Epidermis (RhE) Models

This protocol provides a general framework for using RhE models to assess this compound absorption. Specific protocols may vary depending on the commercial RhE model used.

Materials:

  • Reconstructed human epidermis (RhE) tissue inserts (e.g., EPISKIN™, SkinEthic™)

  • Cell culture plates and appropriate culture medium

  • This compound-containing formulation

  • Receptor fluid (as in Protocol 1)

  • Analytical instrumentation (LC-MS/MS or HPLC)

Procedure:

  • RhE Tissue Preparation:

    • Upon receipt, handle the RhE tissue inserts according to the manufacturer's instructions.

    • Place the inserts into cell culture plates containing pre-warmed culture medium and allow them to equilibrate.

  • Application of Formulation and Sampling:

    • Apply a defined amount of the this compound formulation to the surface of the RhE.

    • The receptor fluid in the well below the insert is collected at various time points and replaced with fresh, pre-warmed fluid.

  • Sample Analysis:

    • Quantify the amount of this compound in the collected receptor fluid using a validated analytical method as described in Protocol 1.

  • Data Analysis:

    • Calculate the permeation parameters as described for the Franz cell method. It is important to note that RhE models may exhibit higher permeability compared to excised human skin.

Visualizations

Experimental Workflow for In Vitro Skin Absorption

G Experimental Workflow for In Vitro Skin Absorption Studies SkinPrep Skin/RhE Preparation (Thawing, Cutting, Inspection) Barrier Barrier Integrity Test (e.g., TEWL) SkinPrep->Barrier FranzPrep Franz Cell Assembly (Mounting Skin, Filling Receptor Fluid) Application Application of This compound Formulation FranzPrep->Application Barrier->FranzPrep Incubation Incubation at 32°C Application->Incubation Sampling Time-point Sampling of Receptor Fluid Incubation->Sampling Dismantle Dismantling & Compartment Separation (Skin Wash, Epidermis, Dermis) Sampling->Dismantle Extraction Extraction of this compound Dismantle->Extraction Quantification Quantification (HPLC or LC-MS/MS) Extraction->Quantification DataAnalysis Data Analysis (Flux, Permeability, Mass Balance) Quantification->DataAnalysis G Key Components of In Vitro Skin Absorption Assessment cluster_input Inputs cluster_system Experimental System cluster_output Outputs cluster_analysis Analysis & Results TestSubstance This compound Formulation FranzCell Franz Diffusion Cell TestSubstance->FranzCell SkinModel Skin Model (Excised Skin or RhE) SkinModel->FranzCell ReceptorFluid Receptor Fluid Samples FranzCell->ReceptorFluid SkinCompartments Skin Compartment Samples FranzCell->SkinCompartments AnalyticalMethod Analytical Method (LC-MS/MS, HPLC) ReceptorFluid->AnalyticalMethod SkinCompartments->AnalyticalMethod AbsorptionData Skin Absorption Data (Flux, Permeability) AnalyticalMethod->AbsorptionData

References

Application Notes and Protocols for Developing a Population Pharmacokinetic Model of Homosalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate is a widely used ultraviolet (UV) filter in sunscreens and other personal care products to protect the skin from the harmful effects of UVB radiation.[1] Given its widespread use, understanding its systemic absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety. Population pharmacokinetic (PPK) modeling is a powerful tool used to quantify the typical pharmacokinetic profile of a drug or substance and the sources of variability in a population. This document provides detailed application notes and protocols for developing a population pharmacokinetic model for this compound, with a focus on dermal absorption.

Recent studies have shown that this compound is systemically absorbed after topical application, with plasma concentrations exceeding the 0.5 ng/mL threshold set by the U.S. Food and Drug Administration (FDA), necessitating further safety evaluations.[1] Furthermore, in vitro studies have raised concerns about its potential as an endocrine disruptor, showing interactions with estrogen, androgen, and progesterone receptors.[2][3] These findings underscore the importance of accurately characterizing this compound's pharmacokinetic profile to inform risk assessments.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from studies on this compound pharmacokinetics and analytical methods for its quantification.

Table 1: Human Pharmacokinetic Parameters of this compound After Topical Application

ParameterValueStudy PopulationStudy ConditionsSource
Peak Plasma Concentration (Cmax) 13.9 - 23.1 ng/mL4 volunteersSingle whole-body application of a commercial sunscreen containing 10% this compound.[4]
Terminal Elimination Half-life (t½) ~24 hours4 volunteersSingle whole-body application of a commercial sunscreen containing 10% this compound.
Time to Peak Plasma Concentration (Tmax) ~8 hours4 volunteersSingle whole-body application of a commercial sunscreen containing 10% this compound.
Dermal Absorption 5.3% (mean + 1SD)In vitro human skinOil/water-based formulation with 10% this compound applied at 2 mg/cm².

Table 2: Demographics of Human Study Participants in this compound Pharmacokinetic Studies

StudyNumber of ParticipantsSexAge Range (years)Body Weight (kg)
Ebert et al. (2022)42 male, 2 female27 - 4763 - 96
Matta et al. (2020)4824 male, 24 femaleNot specifiedNot specified

Table 3: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Human Plasma

ParameterValue
Linearity Range 0.2 - 400 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Intra-day Precision (%CV) 3.9 - 7.0%
Inter-day Precision (%CV) Not specified
Intra-day Accuracy (%Bias) -7.2 to 7.6%
Inter-day Accuracy (%Bias) Not specified
Internal Standard This compound-d4

Experimental Protocols

Protocol for Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods for the analysis of this compound in biological matrices.

2.1.1. Materials and Reagents

  • This compound analytical standard

  • This compound-d4 (internal standard)

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Human plasma (K2-EDTA)

  • Deionized water

2.1.2. Sample Preparation (Protein Precipitation)

  • Thaw all plasma samples and reagents to room temperature.

  • In a microcentrifuge tube, add 100 µL of human plasma.

  • Add 20 µL of this compound-d4 working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial.

2.1.3. LC-MS/MS Instrumental Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Analytical Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B should be optimized for the specific system to achieve good chromatographic separation.

  • Flow Rate: 0.5 mL/min (adjustable).

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI mode.

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions:

    • This compound: m/z 263.2 → 139.0

    • This compound-d4: m/z 267.2 → 143.0

  • Method Validation: The method should be validated according to FDA guidelines for bioanalytical method validation, assessing selectivity, accuracy, precision, recovery, calibration curve, and stability.

Protocol for Developing a Population Pharmacokinetic Model for this compound

This protocol outlines the key steps for developing a PPK model for this compound, particularly after dermal administration, using software such as NONMEM.

2.2.1. Data Collation and Preparation

  • Data Assembly: Collect plasma concentration-time data from clinical or preclinical studies.

  • Covariate Information: Gather individual subject data, including demographics (age, weight, sex, BMI), formulation details, and application site information.

  • Data Formatting: Structure the data into a format suitable for the chosen modeling software (e.g., a CSV file for NONMEM). The dataset should include columns for subject ID, time, concentration, dose, and relevant covariates.

2.2.2. Structural Model Development

  • Model Selection: Start with a one-compartment model with first-order absorption and elimination, which is a common starting point for dermal absorption models. Explore more complex models, such as two-compartment models or models with zero-order or mixed-order absorption, to best describe the data. Given the potential for this compound to form a depot in the stratum corneum, a model that accounts for a lag time or a separate skin compartment may be necessary.

  • Parameterization: The model will be parameterized in terms of apparent clearance (CL/F), apparent volume of distribution (V/F), and absorption rate constant(s) (Ka).

2.2.3. Statistical Model Development

  • Inter-individual Variability (IIV): Assume a log-normal distribution for the pharmacokinetic parameters to account for variability between subjects.

  • Residual Unexplained Variability (RUV): Model the variability between the observed and predicted concentrations using proportional, additive, or combined error models.

2.2.4. Covariate Model Building

  • Graphical Analysis: Visually explore the relationships between individual pharmacokinetic parameter estimates and covariates.

  • Statistical Analysis: Use automated methods like stepwise covariate modeling (SCM) or full covariate modeling (FCM) to identify significant covariates. A common approach is forward inclusion followed by backward elimination.

2.2.5. Model Validation

  • Internal Validation:

    • Goodness-of-fit plots: Assess the model by plotting observed versus predicted concentrations, and conditional weighted residuals versus time and predicted concentrations.

    • Visual Predictive Check (VPC): Simulate data from the final model and compare the distribution of the simulated data with the observed data.

    • Bootstrapping: Repeatedly sample from the original dataset and refit the model to assess the stability and robustness of the parameter estimates.

  • External Validation: If an independent dataset is available, use it to assess the predictive performance of the final model.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways Potentially Affected by this compound

This compound has been shown in vitro to interact with several endocrine signaling pathways. The following diagrams illustrate these potential interactions.

Estrogen_Receptor_Signaling This compound This compound ERa Estrogen Receptor α (ERα) This compound->ERa Activates ERE Estrogen Response Element ERa->ERE Binds to Gene_Expression Target Gene Expression (e.g., pS2, PGR) ERE->Gene_Expression Promotes Cell_Proliferation Increased Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: this compound's potential activation of the Estrogen Receptor α signaling pathway.

Androgen_Progesterone_Receptor_Signaling cluster_androgen Androgen Signaling cluster_progesterone Progesterone Signaling Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR ARE Androgen Response Element AR->ARE Androgen_Response Androgenic Response ARE->Androgen_Response Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR PRE Progesterone Response Element PR->PRE Progesterone_Response Progestogenic Response PRE->Progesterone_Response This compound This compound This compound->AR Antagonizes This compound->PR Antagonizes

Caption: this compound's potential antagonistic effects on Androgen and Progesterone Receptor signaling.

PI3K_MAPK_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K Modulates Ras Ras This compound->Ras Modulates Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Cell_Invasion Cell Invasion Akt->Cell_Invasion Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation ERK->Cell_Invasion

Caption: this compound's modulation of the PI3K/Akt and MAPK/ERK signaling pathways.

Experimental and Modeling Workflows

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Human Plasma Sample (100 µL) Spike_IS Spike with this compound-d4 Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Quantification Data Quantification MS_Detection->Data_Quantification

Caption: Workflow for the bioanalysis of this compound in human plasma.

PPK_Modeling_Workflow Data_Collection Data Collection (Concentration-Time Data, Covariates) Exploratory_Analysis Exploratory Data Analysis Data_Collection->Exploratory_Analysis Base_Model Base Model Development (Structural and Statistical) Exploratory_Analysis->Base_Model Covariate_Model Covariate Model Building Base_Model->Covariate_Model Final_Model Final Model Covariate_Model->Final_Model Model_Validation Model Validation (Goodness-of-fit, VPC, Bootstrap) Final_Model->Model_Validation Simulations Simulations and Dose Recommendations Final_Model->Simulations

Caption: Workflow for the development of a population pharmacokinetic model.

References

Protocol for Assessing the Cytotoxicity of Homosalate in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homosalate is an organic compound commonly used as a UV filter in sunscreens and other personal care products to absorb UVB radiation.[1] Its widespread use has prompted investigations into its potential effects on human health, including its endocrine-disrupting properties and cytotoxic effects on various cell lines.[2] This document provides a detailed protocol for assessing the cytotoxicity of this compound in the human breast adenocarcinoma cell line, MCF-7, a well-established in vitro model for studying the effects of endocrine disruptors. The protocols outlined below describe methods for evaluating cell viability, membrane integrity, and apoptosis induction.

Data Presentation

The following tables summarize quantitative data on the cytotoxic effects of this compound on MCF-7 cells.

Table 1: Cell Viability of MCF-7 Cells Treated with this compound (MTT Assay)

This compound Concentration (µM)Cell Viability (%) after 24h Exposure
250No significant change
500No significant change
750No significant change
1000Significant decrease
1500Significant decrease
2000~57%[3][4]

Note: The fifty percent inhibition concentration (IC50) for this compound in MCF-7 cells has been calculated to be 2.25 mM after 24 hours of exposure.[5]

Table 2: Cell Membrane Integrity of MCF-7 Cells Treated with this compound (LDH Assay)

This compound Concentration (µM)LDH Release (Cytotoxicity)
250Not specified
500Not specified
750Not specified
1000Not specified
1500Not specified
2000Not specified

Note: While the specific quantitative data for LDH release at each concentration was not detailed in the searched literature, the LDH assay was used to confirm cytotoxicity by assessing cell membrane integrity.

Experimental Protocols

General Cell Culture of MCF-7 Cells
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL insulin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach using Trypsin-EDTA. Neutralize trypsin with fresh culture medium and re-plate at the desired density.

Preparation of this compound Stock Solution
  • Solvent: Prepare a stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a high-concentration stock solution (e.g., 100 mM) and sterilize by filtration.

  • Storage: Store the stock solution at -20°C.

  • Working Solutions: Prepare fresh dilutions of this compound in culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 250, 500, 750, 1000, 1500, and 2000 µM) and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

LDH Assay for Cytotoxicity (Membrane Integrity)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Percent cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_setup Cell Culture & Treatment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Culture MCF-7 Cell Culture Seed Seed Cells in Plates Culture->Seed Treat Treat with this compound (Various Concentrations) Seed->Treat MTT MTT Assay (Cell Viability) Treat->MTT 24-72h Incubation LDH LDH Assay (Membrane Integrity) Treat->LDH 24h Incubation Apoptosis Annexin V/PI Assay (Apoptosis) Treat->Apoptosis 24h Incubation Absorbance Measure Absorbance MTT->Absorbance LDH->Absorbance FlowCytometry Flow Cytometry Analysis Apoptosis->FlowCytometry Data Calculate % Viability, % Cytotoxicity, % Apoptosis Absorbance->Data FlowCytometry->Data

Caption: Experimental workflow for assessing this compound cytotoxicity in MCF-7 cells.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

G cluster_trigger Initial Cellular Stressors cluster_response Cellular Response & Apoptosis Induction This compound This compound Exposure (High Concentrations) ER_Stress Estrogenic Activity This compound->ER_Stress DNA_Damage DNA Damage (Genotoxicity) This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Membrane Potential Disruption Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp7 Caspase-7 Activation Casp9->Casp7 Apoptosis Apoptosis Casp7->Apoptosis

References

Application Notes and Protocols for Evaluating the Endocrine Activity of Homosalate In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate is an organic compound commonly used as a UV filter in sunscreens and other personal care products.[1] Concerns have been raised regarding its potential to interact with the endocrine system.[1] In vitro assays are crucial tools for screening and characterizing the endocrine-disrupting potential of chemicals like this compound. These assays provide a controlled environment to study specific mechanisms of action, such as receptor binding and activation, hormone synthesis, and other cellular responses. This document provides detailed application notes and protocols for a selection of in vitro techniques to evaluate the estrogenic, anti-androgenic, and thyroid-related activities of this compound.

I. Estrogenic Activity of this compound

This compound has been shown to exhibit estrogenic activity in various in vitro models.[2] This activity is primarily mediated through its interaction with estrogen receptors (ERα and ERβ), leading to the activation of downstream signaling pathways.

Signaling Pathway: Estrogen Receptor Activation

The binding of an estrogenic compound, such as this compound, to the estrogen receptor (ER) in the cytoplasm initiates a signaling cascade. This binding event causes the dissociation of heat shock proteins (HSP) from the receptor, leading to receptor dimerization. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes. This binding recruits co-activators and initiates the transcription of estrogen-responsive genes, ultimately leading to a cellular response.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_HSP ER-HSP Complex This compound->ER_HSP Binds ER Estrogen Receptor (ER) ER_dimer This compound-ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Translocation Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Estrogenic Response (e.g., cell proliferation) mRNA->Protein Translation

Caption: Estrogen receptor signaling pathway activated by this compound.

Yeast Two-Hybrid (Y2H) Assay for Estrogenic Activity

The Yeast Two-Hybrid (Y2H) assay is a rapid and simple screening method to detect the interaction between the estrogen receptor and a coactivator protein in the presence of an estrogenic substance.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Photostability of Homosalate in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the photostability of homosalate in sunscreen formulations.

Frequently Asked Questions (FAQs)

Q1: Why is the photostability of this compound a concern in sunscreen formulations?

A1: this compound, a UVB filter, can degrade upon exposure to UV radiation, leading to a reduction in its protective efficacy. One study indicates that this compound can lose 10% of its SPF protection in as little as 45 minutes of UV exposure.[1] This degradation can compromise the overall sun protection factor (SPF) of the final product, potentially leaving the skin vulnerable to sun damage.

Q2: What is the primary mechanism of this compound's photoprotection and degradation?

A2: this compound primarily dissipates UV energy through a process called Excited-State Intramolecular Proton Transfer (ESIPT).[2][3] Upon absorbing UVB radiation, the molecule undergoes a rapid, reversible transfer of a proton, which allows the absorbed energy to be released as heat. However, this process is not perfectly efficient, and photodegradation can occur, leading to a loss of UV-absorbing capability. The deprotonation of this compound can disrupt the ESIPT process, making the molecule more susceptible to photodegradation.[2]

Q3: What are the known degradation byproducts of this compound?

A3: Under conditions simulating chlorinated swimming pool water, this compound has been shown to form chlorinated byproducts, including monochloro-homosalate and dichloro-homosalate.[4] While specific photodegradation products under typical sun exposure are not extensively documented in readily available literature, the degradation process can involve the formation of reactive oxygen species (ROS).

Q4: How can the photostability of this compound be improved in a formulation?

A4: The photostability of this compound can be significantly improved by incorporating photostabilizers and antioxidants into the formulation. Commonly used photostabilizers include octocrylene, ethylhexyl methoxycrylene, and diethylhexyl syringylidene malonate. Antioxidants such as vitamins C and E, ubiquinone, and resveratrol can also enhance photostability by quenching free radicals generated during UV exposure. The choice of other UV filters in the formulation is also critical, as some combinations can exhibit synergistic photostability.

Q5: What is the role of the formulation base (e.g., emulsion type) in this compound's photostability?

A5: The overall formulation has a significant impact on the photostability of UV filters. The choice of emollients, film-forming polymers, and the type of emulsion (e.g., oil-in-water vs. water-in-oil) can influence the distribution and interaction of UV filters, thereby affecting their stability. A well-designed formulation base helps to ensure the uniform distribution of UV filters and can protect them from degradation.

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of this compound's photostability.

Problem Possible Causes Recommended Solutions
Inconsistent/Poor Reproducibility in Photostability Results Non-uniform application of the sunscreen film on the substrate (e.g., PMMA plates).Fluctuations in the output of the UV irradiation source.Inconsistent temperature at the sample surface during irradiation.Use a calibrated automated or robotic spreading device to ensure a uniform film thickness.Regularly calibrate the solar simulator's irradiance using a spectroradiometer.Monitor and control the temperature of the substrate during UV exposure. Cooling systems may be necessary.
Unexpectedly Rapid Photodegradation of this compound Incompatible combination of UV filters in the formulation (e.g., avobenzone without a proper photostabilizer).Presence of pro-degradant impurities in raw materials.Incorrect pH of the formulation, which could lead to deprotonation of this compound.Ensure the formulation includes effective photostabilizers, especially when combined with photolabile filters like avobenzone.Use high-purity raw materials and screen for potential impurities.Buffer the formulation to a pH that maintains this compound in its protonated state.
HPLC Analysis: Peak Tailing or Broadening for this compound Poor solubility of this compound in the mobile phase.Interaction of this compound with the stationary phase.Sample overload on the HPLC column.Optimize the mobile phase composition; increasing the proportion of the organic solvent (e.g., acetonitrile) may help.Consider using a different HPLC column with a different stationary phase chemistry.Dilute the sample to a concentration within the linear range of the calibration curve.
UV-Vis Spectroscopy: Baseline Drift or Noise Instability of the spectrophotometer's lamp.Scratches or imperfections on the substrate (PMMA plate).Uneven drying of the sunscreen film.Allow the spectrophotometer to warm up sufficiently before taking measurements.Use high-quality, scratch-free PMMA plates for each measurement.Ensure the sunscreen film is completely and evenly dried before analysis. A controlled drying environment is recommended.

Quantitative Data on this compound Photostability

The following table summarizes the photostability of a sunscreen formulation containing 10% this compound in combination with different photostabilizers. The data represents the percentage of UVA protection factor (UVAPF) retained after a specific dose of UV irradiation.

Photostabilizer (2%) UVAPF Retention (%) after UV Exposure Reference
Control (no photostabilizer)~80%
Octocrylene~90%
Ethylhexyl Methoxycrylene>95%
Diethylhexyl Syringylidene Malonate>95%
3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione (TMBP)>95%

Experimental Protocols

In Vitro Photostability Assessment by UV Spectroscopy

This method evaluates the change in UV absorbance of a thin film of sunscreen before and after exposure to a controlled dose of UV radiation.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output (compliant with ISO 24443)

  • Polymethylmethacrylate (PMMA) plates with a roughened surface

  • Positive displacement pipette or automated syringe for sample application

  • Glycerin or white petroleum jelly (for blank measurements)

2. Procedure:

  • Blank Measurement: Apply a thin layer of glycerin or petroleum jelly to a PMMA plate and measure its absorbance as the baseline.

  • Sample Application: Accurately apply the sunscreen formulation to a PMMA plate at a concentration of 1.0 mg/cm².

  • Spreading: Spread the product evenly over the entire surface of the plate using a gloved finger or an automated spreading device to achieve a uniform film.

  • Drying: Allow the film to dry for at least 30 minutes in the dark at a controlled temperature.

  • Initial Absorbance (A0): Measure the initial UV absorbance spectrum of the sunscreen film from 290 to 400 nm.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. A typical dose is 4 Minimal Erythemal Doses (MEDs).

  • Final Absorbance (A1): After irradiation, measure the final UV absorbance spectrum of the film.

  • Calculation: Calculate the percentage of photostability using the area under the curve (AUC) for the UVB and UVA regions before and after irradiation: Photostability (%) = (AUC_A1 / AUC_A0) * 100

Photostability Assessment by High-Performance Liquid Chromatography (HPLC)

This method quantifies the concentration of this compound in a formulation before and after UV irradiation.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Solar simulator

  • PMMA plates

  • Extraction solvent (e.g., methanol or acetonitrile)

  • This compound analytical standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. HPLC Conditions (Example):

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 306 nm.

  • Column Temperature: 30°C.

3. Procedure:

  • Sample Preparation (Pre-irradiation): a. Prepare a sunscreen film on a PMMA plate as described in the UV spectroscopy protocol. b. Place the plate in a beaker with a known volume of extraction solvent. c. Use sonication to ensure complete dissolution of the film. d. Dilute the extract to a suitable concentration and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Sample Preparation (Post-irradiation): a. Prepare and irradiate a sunscreen film on a PMMA plate as described in the UV spectroscopy protocol. b. Extract the this compound from the irradiated film using the same procedure as the pre-irradiation sample.

  • Calibration Curve: Prepare a series of standard solutions of this compound in the extraction solvent at known concentrations to create a calibration curve.

  • Analysis: Inject the pre- and post-irradiation samples, along with the standards, into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

  • Calculation: Calculate the percentage of this compound remaining after irradiation: this compound Remaining (%) = (Concentration_post-irradiation / Concentration_pre-irradiation) * 100

Visualizations

Experimental_Workflow_UV_Spectroscopy cluster_prep Sample Preparation cluster_analysis Analysis A Apply Sunscreen to PMMA Plate B Spread Uniformly A->B C Dry in Dark B->C D Measure Initial Absorbance (A0) C->D E Irradiate with Solar Simulator D->E F Measure Final Absorbance (A1) E->F G Calculate Photostability F->G

Caption: Experimental workflow for in vitro photostability testing using UV spectroscopy.

Experimental_Workflow_HPLC cluster_prep_hplc Sample Preparation cluster_analysis_hplc Analysis H Prepare Pre- and Post-Irradiation Samples on PMMA Plates I Extract this compound with Solvent H->I J Dilute and Filter I->J L Inject Samples into HPLC J->L K Prepare Calibration Curve M Quantify this compound Concentration K->M L->M N Calculate % Remaining M->N

Caption: Experimental workflow for photostability testing using HPLC.

Photodegradation_Pathway This compound This compound (Ground State) ExcitedState Excited Singlet State This compound->ExcitedState UVB Absorption ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) ExcitedState->ESIPT Degradation Photodegradation Products + ROS ExcitedState->Degradation ESIPT->this compound Non-radiative decay Heat Heat Dissipation ESIPT->Heat

Caption: Simplified proposed photodegradation pathway of this compound.

References

Technical Support Center: Analysis of Homosalate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) analysis of homosalate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1][2] These effects, primarily ion suppression or enhancement, arise from competition between the analyte and matrix components for ionization in the MS source.[1][2][3] In complex matrices like plasma, urine, or cosmetic formulations, this can lead to inaccurate and imprecise quantification, often underestimating the true analyte concentration.

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound-d4 help overcome matrix effects?

A2: this compound-d4 is chemically identical to this compound and therefore co-elutes and experiences the same degree of ion suppression or enhancement during LC-MS/MS analysis. By adding a known amount of this compound-d4 to every sample, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains consistent even if the absolute signal intensities of both compounds fluctuate due to matrix effects, thereby ensuring accurate and reliable results.

Q3: When is it necessary to use this compound-d4 as an internal standard?

A3: It is highly recommended to use this compound-d4 in all quantitative LC-MS/MS analyses of this compound, particularly when working with complex biological or cosmetic matrices. Its use is crucial for method validation to accurately assess and correct for matrix effects, ensuring the precision and accuracy of the results.

Q4: Can this compound-d4 completely eliminate matrix effects?

A4: While this compound-d4 is highly effective in compensating for matrix effects, it may not always provide complete correction. If there is chromatographic separation between this compound and this compound-d4, they might elute in regions with different co-eluting matrix components, leading to differential ion suppression. Therefore, it is essential to evaluate matrix effects during method development.

Q5: What are the primary sources of matrix interference in this compound analysis?

A5: The primary sources of interference are endogenous components in biological samples such as phospholipids, salts, and proteins. In addition, this compound metabolites, including hydroxylated and carboxylic acid forms, can have similar chromatographic behavior and potentially interfere with the analysis. For cosmetic formulations, various ingredients in the product can contribute to the matrix effect.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal for this compound Improper Sample PreparationEnsure complete extraction of this compound from the matrix. Review and optimize the sample preparation protocol.
Signal SuppressionImplement the use of this compound-d4 as an internal standard to compensate for matrix effects. Optimize chromatographic conditions to separate this compound from interfering components.
Incorrect MS SettingsVerify that the mass spectrometer settings (e.g., ionization source parameters, MRM transitions) are appropriate and optimized for this compound.
High Variability in Results Inconsistent Sample PreparationEnsure precise and consistent execution of the sample preparation protocol for all samples and standards.
Variable Matrix EffectsUtilize this compound-d4 internal standard to normalize for variations in signal intensity between samples. Prepare calibration standards and quality control samples in a matrix that matches the study samples (matrix-matched calibrators).
Instrument InstabilityCheck for fluctuations in LC pump pressure, column temperature, and MS source stability.
Poor Peak Shape Column Overload or ContaminationDilute the sample if the concentration is too high. Clean or replace the analytical column.
Inappropriate Mobile PhaseOptimize the mobile phase composition (e.g., pH, organic solvent ratio) to improve peak shape.
Analyte Interaction with Metal SurfacesFor chelating compounds, consider using a metal-free or bio-inert LC column to prevent analyte adsorption and signal loss.
High Background Noise Contaminated Solvents or ReagentsUse high-purity, LC-MS grade solvents and reagents.
Contaminated LabwarePrefer glassware over plasticware to avoid leached plasticizers. If using plastic, ensure it is certified for mass spectrometry applications.
Inadequate Sample CleanupEmploy a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) to effectively remove matrix interferences.

Experimental Protocols & Data

Sample Preparation Methodologies

Effective sample preparation is the most critical step in minimizing matrix effects. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

1. Protein Precipitation (for Plasma Samples)

  • To 100 µL of human plasma, add a known concentration of this compound-d4 internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture and then centrifuge at high speed.

  • Collect the supernatant for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) (for Environmental Water Samples)

  • Condition a reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

  • Load the water sample, to which this compound-d4 has been added, onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

  • Elute this compound and the internal standard with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Parameters

The following table summarizes typical starting parameters for the LC-MS/MS analysis of this compound. These should be optimized for the specific instrument and application.

Parameter Typical Setting
LC System High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) system.
Analytical Column Reversed-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 mm × 50 mm, 1.9 µm).
Mobile Phase Gradient elution with water and methanol or acetonitrile, often with 0.1% formic acid.
Flow Rate Optimized for the column dimensions (e.g., 0.2-0.5 mL/min).
Injection Volume 5-10 µL
Mass Spectrometer Triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI), typically in negative ion mode.
Analysis Mode Multiple Reaction Monitoring (MRM).
MRM Transitions Specific precursor to product ion transitions must be optimized for both this compound and this compound-d4.
Quantitative Performance Data

The use of a stable isotope-labeled internal standard significantly improves the performance of quantitative methods. The following table compiles typical performance metrics from various studies.

Performance Parameter Method with this compound-d4 (LC-MS/MS) Method without Internal Standard (e.g., HPLC-UV)
Linearity (R²) >0.99~0.9998
Limit of Quantification (LOQ) 0.02 - 0.04 µg/L (in urine)2.59 - 4 µg/mL
Accuracy (Recovery) 97% - 104%94.26% - 121.53%
Precision (%RSD) <5%0.4% - 1.0%
Selectivity HighModerate

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Water) Add_IS Add this compound-d4 Internal Standard Sample->Add_IS Extraction Extraction (SPE or Protein Ppt.) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Final Concentration Quantification->Result

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_workflow Start Inaccurate or Irreproducible Results Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? Start->Check_IS Implement_IS Implement SIL-IS (e.g., this compound-d4) Check_IS->Implement_IS No Check_Prep Review Sample Preparation Method Check_IS->Check_Prep Yes Resolved Problem Resolved Implement_IS->Resolved Optimize_Prep Optimize Sample Prep (e.g., implement SPE) Check_Prep->Optimize_Prep Ineffective Check_Chroma Evaluate Chromatography Check_Prep->Check_Chroma Effective Optimize_Prep->Resolved Optimize_Chroma Optimize LC Method (e.g., gradient, column) Check_Chroma->Optimize_Chroma Poor Separation/ Peak Shape Check_MS Verify MS/MS Parameters Check_Chroma->Check_MS Good Separation Optimize_Chroma->Resolved Check_MS->Resolved

Caption: Troubleshooting logic for matrix effect issues in this compound analysis.

References

Technical Support Center: Enhancing UV Filter Photostability with Homosalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of homosalate to reduce the photodegradation of other UV filters in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in sunscreen formulations regarding the stability of other UV filters?

This compound, an oil-soluble chemical sunscreen agent, primarily acts as a UVB filter (295-315 nm)[1]. While it is a relatively weak UV absorber on its own, a key advantage of this compound is its excellent ability to dissolve and solubilize other, often crystalline, UV filters like avobenzone[2][3]. This solubilizing effect is crucial for maintaining a homogenous formulation, which can indirectly contribute to the overall photostability of the product by ensuring an even distribution of UV filters and preventing their crystallization. Some sources also state that salicylates, the chemical class to which this compound belongs, can reduce the photodegradation of other active sunscreen ingredients[4].

Q2: Is there direct quantitative evidence that this compound significantly reduces the photodegradation of other UV filters like avobenzone?

While this compound is frequently included in formulations with photolabile filters such as avobenzone, direct quantitative studies isolating and quantifying the specific photostabilizing effect of this compound are not extensively available in the provided search results. For instance, one study examined the in-vitro photostability of a formulation containing 10% this compound, 5% octyl salicylate, and 2% avobenzone, but it focused on the addition of other photostabilizers rather than the direct effect of this compound itself[5]. The primary documented role of this compound in this context is as a solubilizer, which is critical for the stability and efficacy of the final product. The photostabilization of avobenzone is often achieved through the addition of other specific photostabilizers like octocrylene or by incorporating antioxidants.

Q3: What is the proposed mechanism by which this compound might contribute to the photostability of other UV filters?

The primary mechanism by which this compound is understood to contribute to the stability of other UV filters is by acting as an excellent solvent, thereby preventing the crystallization of solid UV filters such as avobenzone and ensuring a uniform film upon application. This physical stability is critical for predictable and sustained UV protection. From a photophysical perspective, this compound itself exhibits favorable characteristics for a UV filter, undergoing rapid and efficient non-radiative decay to dissipate absorbed UV energy as heat. However, there is no direct evidence from the provided search results to suggest a significant chemical photostabilization mechanism, such as singlet or triplet state energy transfer from other UV filters to this compound. The photodegradation of avobenzone, for instance, is known to proceed from its excited triplet state, and other specific molecules are typically employed as triplet quenchers.

Q4: Can this compound be considered a standalone photostabilizer?

Based on the available information, this compound is not typically considered a primary photostabilizer in the same category as compounds like octocrylene, which is well-documented to improve the photostability of avobenzone. This compound itself is not highly photostable, with some reports indicating a loss of its own SPF protection over time. Its main contribution to formulation stability is through its solvent properties. Therefore, in experiments aimed at enhancing the photostability of UV filters, this compound should be considered as a critical formulation component that facilitates the dispersion and solubility of other filters, rather than a primary active photostabilizing agent.

Troubleshooting Guides

In Vitro Photostability Testing: Spectrophotometric Analysis
Issue Possible Causes Troubleshooting Steps
Inconsistent Absorbance Readings - Non-uniform sample application on the substrate (e.g., PMMA plate).- Inconsistent drying time before measurement.- Fluctuations in the spectrophotometer's lamp output.- Improper cleaning of the substrate.- Use a standardized spreading technique to ensure a uniform film thickness.- Adhere to a strict and consistent drying time for all samples.- Allow the spectrophotometer to warm up adequately before taking measurements.- Ensure the substrate is thoroughly cleaned and free of residues before sample application.
Low Absorbance Values - Insufficient amount of product applied to the substrate.- Incorrect wavelength range selected for analysis.- Degradation of the sample before the experiment begins due to premature light exposure.- Accurately weigh and apply the specified amount of product per unit area of the substrate.- Verify that the spectrophotometer is scanning the correct UV range (typically 290-400 nm for broad-spectrum analysis).- Prepare and handle samples in a low-light environment before the planned irradiation.
Unusual Spectral Shifts - Interaction between the formulation and the substrate.- Photodegradation leading to the formation of byproducts with different absorption maxima.- Solvent effects if the sample is diluted for measurement.- Ensure the chosen substrate is inert to the formulation ingredients.- Analyze the spectral shape post-irradiation for evidence of new absorption peaks.- If using a solvent, ensure it does not interact with the UV filters and use the same solvent for all measurements, including the blank.
In Vitro Photostability Testing: HPLC Analysis
Issue Possible Causes Troubleshooting Steps
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Leaks in the HPLC system.- Temperature variations in the column.- Inadequate column equilibration.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Check all fittings and connections for any signs of leakage.- Use a column oven to maintain a constant and stable temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Poor Peak Shape (Tailing or Broadening) - Column degradation or contamination.- Mismatch between the sample solvent and the mobile phase.- Column overloading.- Presence of interfering substances from the formulation matrix.- Flush the column with a strong solvent or replace it if necessary.- Dissolve the sample in the mobile phase whenever possible.- Inject a smaller volume or a more dilute sample.- Optimize the sample extraction procedure to remove interfering excipients.
Baseline Noise or Drift - Air bubbles in the pump or detector.- Contaminated mobile phase or system.- Detector lamp nearing the end of its lifespan.- Degas the mobile phase thoroughly and prime the pump to remove any air bubbles.- Use high-purity solvents and flush the system to remove any contaminants.- Replace the detector lamp if it has exceeded its recommended usage hours.

Experimental Protocols

Protocol 1: In Vitro Photostability Assessment using UV Spectrophotometry

This protocol outlines a general procedure for evaluating the photostability of a UV filter in a formulation with and without this compound.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere.

  • Solar simulator with a controlled and calibrated UV output.

  • Polymethylmethacrylate (PMMA) plates with a roughened surface.

  • Positive displacement pipette or syringe for accurate sample application.

  • Glove or finger cot for spreading.

  • Analytical balance.

  • Dark chamber or light-protected container.

2. Methodology:

  • Sample Preparation: Prepare two formulations:

    • Formulation A (Control): A base formulation containing the UV filter of interest (e.g., 3% Avobenzone) without this compound.

    • Formulation B (Test): The same base formulation as A, but with the addition of a specified concentration of this compound (e.g., 10%).

  • Sample Application:

    • Accurately weigh a PMMA plate.

    • Apply a precise amount of the formulation (e.g., 1.0 mg/cm²) onto the roughened surface of the PMMA plate.

    • Spread the formulation evenly across the plate using a gloved finger or a mechanical spreader.

    • Allow the film to dry in a dark, temperature-controlled environment for at least 30 minutes.

  • Initial Absorbance Measurement (Pre-irradiation):

    • Measure the initial UV absorbance spectrum of the dried film from 290 nm to 400 nm using the UV-Vis spectrophotometer. Record this as A₀.

  • UV Irradiation:

    • Expose the PMMA plate to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to sun exposure conditions.

  • Final Absorbance Measurement (Post-irradiation):

    • After irradiation, measure the final UV absorbance spectrum of the film under the same conditions as the initial measurement. Record this as A₁.

  • Data Analysis:

    • Calculate the percentage of photodegradation for the specific UV filter's absorption peak or the area under the curve (AUC) for the UVA or UVB range.

    • Photodegradation (%) = [(A₀ - A₁) / A₀] * 100

    • Compare the photodegradation percentage of the UV filter in Formulation A and Formulation B.

Protocol 2: Quantification of UV Filter Degradation using HPLC

This protocol provides a method for the quantitative analysis of a specific UV filter's concentration before and after UV exposure.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Appropriate HPLC column (e.g., C18).

  • Solar simulator.

  • PMMA plates.

  • Extraction solvent (e.g., methanol or acetonitrile).

  • Ultrasonic bath.

  • Syringe filters (e.g., 0.45 µm).

  • Analytical standards of the UV filters.

2. Methodology:

  • Sample Preparation and Irradiation:

    • Prepare and apply the control and test formulations to PMMA plates as described in Protocol 1.

    • Prepare at least two sets of plates for each formulation: one set for pre-irradiation analysis and one for post-irradiation analysis.

    • Irradiate one set of plates with a controlled UV dose.

  • Extraction:

    • Place each PMMA plate (both pre- and post-irradiation) into a separate beaker containing a known volume of the extraction solvent.

    • Use an ultrasonic bath to ensure the complete dissolution of the sunscreen film and extraction of the UV filters.

  • Sample Analysis:

    • Filter the extracts through a 0.45 µm syringe filter into HPLC vials.

    • Develop and validate an HPLC method for the separation and quantification of the UV filter of interest.

    • Prepare a calibration curve using the analytical standard of the UV filter.

    • Inject the extracted samples into the HPLC system and determine the concentration of the UV filter by comparing its peak area to the calibration curve.

  • Data Analysis:

    • Calculate the percentage of the UV filter remaining after irradiation:

    • % Remaining = (Concentration post-irradiation / Concentration pre-irradiation) * 100

    • Compare the percentage of the remaining UV filter in the formulation with and without this compound.

Visualizations

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_application Sample Application & Drying cluster_analysis Analysis prep_control Prepare Control Formulation (without this compound) apply_control Apply Control to PMMA Plate prep_control->apply_control prep_test Prepare Test Formulation (with this compound) apply_test Apply Test to PMMA Plate prep_test->apply_test dry_control Dry in Dark apply_control->dry_control dry_test Dry in Dark apply_test->dry_test pre_irr_spec Measure Initial Absorbance (A₀) dry_control->pre_irr_spec irradiation UV Irradiation (Solar Simulator) pre_irr_spec->irradiation post_irr_spec Measure Final Absorbance (A₁) irradiation->post_irr_spec data_analysis Calculate Photodegradation (%) post_irr_spec->data_analysis

Caption: Workflow for spectrophotometric photostability testing.

HPLC_Troubleshooting_Logic cluster_retention Retention Time Issues cluster_peak Peak Shape Problems cluster_baseline Baseline Instability start Inconsistent HPLC Results retention_issue Erratic Retention Times? start->retention_issue peak_issue Poor Peak Shape? start->peak_issue baseline_issue Noisy or Drifting Baseline? start->baseline_issue check_mobile_phase Check Mobile Phase Composition & Degassing retention_issue->check_mobile_phase Yes retention_issue->peak_issue No check_leaks Inspect for System Leaks check_mobile_phase->check_leaks check_temp Verify Column Temperature check_leaks->check_temp check_column Inspect/Replace Column peak_issue->check_column Yes peak_issue->baseline_issue No check_solvent Match Sample Solvent to Mobile Phase check_column->check_solvent check_load Reduce Injection Volume check_solvent->check_load check_bubbles Degas Mobile Phase, Prime Pump baseline_issue->check_bubbles Yes check_contamination Flush System, Use Pure Solvents check_bubbles->check_contamination check_lamp Check Detector Lamp check_contamination->check_lamp

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Technical Support Center: Mitigating the Endocrine-Disrupting Effects of Homosalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments related to the endocrine-disrupting effects of the UV filter, homosalate.

Frequently Asked Questions (FAQs)

Q1: What are the primary endocrine-disrupting mechanisms of this compound?

A1: this compound is known to be a potential endocrine disruptor by interfering with multiple hormonal pathways.[1] In vitro studies have demonstrated that it possesses estrogenic, anti-androgenic, and anti-progestogenic activities.[2][3][4] It can also impact the thyroid hormone system.[5] The primary mechanisms include:

  • Estrogenic Activity: this compound has been shown to bind to and activate estrogen receptors (ER), particularly ERα. This leads to the proliferation of estrogen-responsive human breast cancer cells (MCF-7).

  • Anti-Androgenic Activity: It can act as an antagonist to the androgen receptor (AR), inhibiting the action of androgens like dihydrotestosterone.

  • Anti-Progestogenic Activity: Studies have indicated that this compound may interfere with progesterone receptor signaling.

  • Thyroid Disruption: this compound has been observed to alter the expression of genes involved in thyroid function, such as thyroglobulin (TG) and thyroid peroxidase (TPO), in rat and human thyroid cells.

Q2: Which signaling pathways are known to be modulated by this compound?

A2: Research suggests that this compound can regulate intracellular signaling pathways involved in cell survival, proliferation, and invasion. Specifically, the PI3K/AKT and MAPK signaling pathways have been implicated in its effects on human trophoblast and breast cancer cells.

Q3: What are some common in vitro assays used to characterize the endocrine-disrupting effects of this compound?

A3: A variety of in vitro assays are employed to screen for and characterize the endocrine-disrupting potential of chemicals like this compound. These include:

  • Receptor Binding Assays: To determine the affinity of this compound for hormone receptors (e.g., ER, AR).

  • Reporter Gene Assays: To measure the ability of this compound to activate or inhibit hormone receptor-mediated gene transcription (e.g., using MDA-kb2 or HEK293 cell lines).

  • Cell Proliferation Assays: To assess the effect of this compound on the growth of hormone-dependent cell lines, such as the MCF-7 E-Screen assay for estrogenicity.

  • Steroidogenesis Assays: To evaluate the impact of this compound on hormone production.

  • Genotoxicity Assays: To assess potential DNA damage, micronucleus formation, and clastogenic effects (e.g., Comet and Micronucleus assays).

Q4: Are there established experimental strategies to mitigate the endocrine-disrupting effects of this compound in a research setting?

A4: In a research context, mitigation strategies focus on understanding the mechanism of action, which can inform the development of safer alternatives. This can be achieved by:

  • Co-treatment with Receptor Antagonists: To confirm that the observed effects are receptor-mediated, experiments can be run with the co-administration of known antagonists for the estrogen receptor (e.g., Fulvestrant) or androgen receptor (e.g., Flutamide).

  • Inhibition of Signaling Pathways: Using specific inhibitors for pathways like PI3K (e.g., Wortmannin) or MAPK/ERK (e.g., U0126) can help elucidate the downstream signaling cascades involved in this compound's activity.

  • Structure-Activity Relationship (SAR) Studies: Investigating structurally similar compounds to identify the chemical moieties responsible for the endocrine activity can guide the design of new UV filters with a reduced side-effect profile.

  • Testing Alternative UV Filters: The most direct mitigation strategy is to use alternative UV filters with lower or no endocrine activity. Mineral-based filters like zinc oxide and titanium dioxide are considered safer alternatives.

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies on this compound's endocrine activity. It is crucial to note that activity is often observed at concentrations that may approach or exceed cytotoxic levels.

Assay TypeEndpointCell Line/SystemResultReference(s)
Estrogenic Activity Cell ProliferationMCF-7EC50 = 1.56 µM
ERα Transcriptional ActivationModified HEK293 CellsLow to moderate activation observed
Androgenic Activity Agonistic ActivityRecombinant Yeast (hAR)EC50 = 170 µM
Anti-Androgenic Activity Antagonistic ActivityRecombinant Yeast (hAR)IC50 = 107 µM
Antagonistic ActivityMDA-kb2Antagonized dihydrotestosterone activity
Genotoxicity Micronucleus FormationMCF-7Significantly induced at 750 µM and 1000 µM

Signaling Pathway and Experimental Workflow Diagrams

HMS This compound ER Estrogen Receptor (ERα) HMS->ER Agonist AR Androgen Receptor (AR) HMS->AR Antagonist PR Progesterone Receptor (PR) HMS->PR Antagonist PI3K PI3K/AKT Pathway ER->PI3K MAPK MAPK Pathway ER->MAPK Gene Hormone-Responsive Gene Expression ER->Gene Proliferation Cell Proliferation & Survival PI3K->Proliferation Invasion Cell Invasion PI3K->Invasion MAPK->Proliferation MAPK->Invasion cluster_0 Level 1: In Vitro Screening cluster_1 Level 2: Functional Assays cluster_2 Level 3: Mechanistic Studies Binding Receptor Binding Assay (ER, AR) Reporter Reporter Gene Assay Binding->Reporter Confirm Activity Prolif Cell Proliferation Assay (e.g., E-Screen) Reporter->Prolif Assess Functional Outcome Steroid Steroidogenesis Assay Reporter->Steroid Geno Genotoxicity Assay Reporter->Geno CoTreat Co-treatment with Antagonists/Inhibitors Prolif->CoTreat Elucidate Mechanism Start No Proliferation in E-Screen CheckControl Did Positive Control (E2) Show Proliferation? Start->CheckControl CheckCytotox Is Compound Cytotoxic at Test Concentrations? CheckControl->CheckCytotox Yes SystemFail Troubleshoot Assay System: - Cell responsiveness - Medium (CS-FBS) - Reagents CheckControl->SystemFail No TrueNegative Result is a True Negative: Compound is not estrogenic in this assay. CheckCytotox->TrueNegative No CytotoxIssue Cytotoxicity is Masking Effect: - Lower concentration range - Use less sensitive endpoint CheckCytotox->CytotoxIssue Yes

References

Technical Support Center: Homosalate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of homosalate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for this compound synthesis is the Fischer-Speier esterification of salicylic acid and 3,3,5-trimethylcyclohexanol.[1][2][3] Another common approach is the transesterification of a salicylate ester, such as methyl salicylate, with 3,3,5-trimethylcyclohexanol.[4][5]

Q2: What are the typical catalysts used in this compound synthesis?

A2: A variety of catalysts can be used, depending on the synthesis route. For transesterification, basic catalysts are often employed, including potassium carbonate, sodium carbonate, and strong basic ion-exchange resins. Co-catalysts like ammonium bromide may also be used to enhance the reaction rate.

Q3: How is this compound typically purified?

A3: High-purity this compound is commonly obtained through vacuum distillation. Crystallization or recrystallization are also effective methods for purification.

Q4: What analytical techniques are used to assess the purity of this compound?

A4: The purity of this compound is typically analyzed using gas chromatography (GC) and high-performance liquid chromatography (HPLC). These techniques can separate this compound from unreacted starting materials and byproducts.

Troubleshooting Guides

Synthesis Troubleshooting

Problem 1: Low Yield of this compound

  • Possible Causes:

    • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

    • Catalyst Inactivity: The catalyst may be poisoned, deactivated, or used in an insufficient amount.

    • Equilibrium Limitations: Esterification reactions are often reversible. The presence of water or alcohol byproducts can shift the equilibrium back towards the reactants.

    • Side Reactions: Undesirable side reactions may be consuming the reactants or the product.

  • Solutions:

    • Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using GC or TLC to determine the optimal endpoint.

    • Catalyst Management: Ensure the catalyst is fresh and used in the recommended amount (typically 0.1-20% of the salicylate quality). Consider using a different catalyst if inactivity is suspected.

    • Removal of Byproducts: In transesterification, continuously remove the alcohol byproduct (e.g., methanol) by distillation to drive the reaction forward.

    • Minimize Side Reactions: Use moderate reaction temperatures to avoid degradation of reactants and products. Ensure the absence of strong acids or bases that can cause decomposition during purification.

Problem 2: Dark Coloration of the Reaction Mixture

  • Possible Causes:

    • High Reaction Temperature: Excessive heat can lead to the thermal degradation of reactants or the this compound product, resulting in colored impurities.

    • Oxidation: Reactants or products may be susceptible to oxidation at high temperatures, especially in the presence of air.

    • Catalyst-Induced Degradation: Some catalysts, particularly strong acids or bases, can promote side reactions that produce colored byproducts.

  • Solutions:

    • Lower Reaction Temperature: Operate at the lower end of the recommended temperature range (e.g., 120-160 °C for transesterification) while ensuring a reasonable reaction rate.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Catalyst Selection: Opt for milder catalysts that are less likely to cause degradation. Solid catalysts or phase-transfer catalysts can sometimes offer better selectivity and easier removal.

Purification Troubleshooting

Problem 3: Inefficient Purification by Vacuum Distillation

  • Possible Causes:

    • Inadequate Vacuum: A poor vacuum will result in a higher boiling point, which can lead to thermal decomposition of the this compound.

    • Co-distillation of Impurities: Impurities with boiling points close to that of this compound may co-distill, leading to a contaminated product.

    • Foaming or Bumping: Can lead to contamination of the distillate.

  • Solutions:

    • Ensure a High Vacuum: Use a high-quality vacuum pump and check for leaks in the system to achieve the necessary low pressure.

    • Fractional Distillation: Employ a fractionating column to improve the separation of components with close boiling points.

    • Controlled Heating: Use a heating mantle with a stirrer to ensure smooth boiling and prevent bumping. Anti-bumping granules can also be added.

Problem 4: Difficulty in Crystallizing or Recrystallizing this compound

  • Possible Causes:

    • Incorrect Solvent Choice: The chosen solvent may not have the ideal solubility characteristics (high solubility at high temperatures and low solubility at low temperatures) for this compound.

    • Presence of Impurities: High levels of impurities can inhibit crystal formation.

    • Supersaturation Issues: The solution may be supersaturated, preventing spontaneous crystallization.

  • Solutions:

    • Solvent Screening: Experiment with different solvents or solvent mixtures to find the optimal system for recrystallization.

    • Pre-purification: If the crude product is highly impure, consider a preliminary purification step (e.g., column chromatography) before recrystallization.

    • Induce Crystallization:

      • Seeding: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.

      • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.

      • Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals.

Quantitative Data

Table 1: Comparison of this compound Synthesis Conditions and Yields

Synthesis MethodReactantsCatalystTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
TransesterificationMethyl Salicylate, 3,3,5-trimethylcyclohexanolPotassium Carbonate, Ammonium Bromide1801397.2% conversion, 81.1% yield
TransesterificationMethyl Salicylate, 3,3,5-trimethylcyclohexanolCalcium Carbonate, Tetrabutylammonium Bromide150-1605.594.6% conversion, 77.1% yield
TransesterificationMethyl Salicylate, 3,3,5-trimethylcyclohexanolStrong Basic Ion Exchange Resin150-160Overnight93.4% conversion, 88% yield
TransesterificationEthyl Salicylate, 3,3,5-trimethylcyclohexanolSodium Phosphate130-1401581.2% conversion

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification
  • Reactant Charging: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add methyl salicylate (1.0 eq), 3,3,5-trimethylcyclohexanol (1.5 eq), and a basic catalyst such as potassium carbonate (0.05 eq).

  • Reaction: Heat the mixture to 150-180°C with stirring.

  • Byproduct Removal: Continuously remove the methanol byproduct via distillation as it forms.

  • Monitoring: Monitor the reaction progress by GC analysis of the reaction mixture until the conversion of methyl salicylate is greater than 95%.

  • Catalyst Removal: Cool the reaction mixture to below 60°C and filter to remove the catalyst.

  • Purification: Purify the filtrate by vacuum distillation to obtain pure this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Crystallization: Crystals of pure this compound should form. If not, induce crystallization by seeding or scratching.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven.

Visualizations

Homosalate_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Methyl Salicylate + 3,3,5-trimethylcyclohexanol + Catalyst ReactionVessel Reaction at 150-180°C Reactants->ReactionVessel ByproductRemoval Methanol Removal (Distillation) ReactionVessel->ByproductRemoval Monitoring GC Analysis for Conversion ReactionVessel->Monitoring CatalystFiltration Catalyst Filtration Monitoring->CatalystFiltration VacuumDistillation Vacuum Distillation CatalystFiltration->VacuumDistillation Purethis compound Pure this compound VacuumDistillation->Purethis compound

Caption: Workflow for this compound Synthesis and Purification.

Troubleshooting_Low_Yield Start Low this compound Yield CheckConversion Check Reaction Conversion (GC/TLC) Start->CheckConversion Incomplete Incomplete Reaction CheckConversion->Incomplete Low Complete Reaction Complete CheckConversion->Complete High OptimizeConditions Increase Time/Temp Remove Byproducts Incomplete->OptimizeConditions CheckCatalyst Check Catalyst Activity Complete->CheckCatalyst YieldImproved Yield Improved OptimizeConditions->YieldImproved InactiveCatalyst Inactive Catalyst CheckCatalyst->InactiveCatalyst Low CheckSideReactions Investigate Side Reactions CheckCatalyst->CheckSideReactions OK ReplaceCatalyst Use Fresh/More Catalyst InactiveCatalyst->ReplaceCatalyst ReplaceCatalyst->YieldImproved SideReactionsPresent Side Reactions Confirmed CheckSideReactions->SideReactionsPresent Yes ModifyConditions Lower Temp Use Inert Atmosphere SideReactionsPresent->ModifyConditions ModifyConditions->YieldImproved

Caption: Troubleshooting Decision Tree for Low this compound Yield.

References

Navigating Homosalate Stability in Chlorinated Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the UV filter homosalate in chlorinated water. This resource offers troubleshooting guidance and frequently asked questions (FAQs) to support experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in chlorinated water?

A1: this compound is unstable in the presence of free chlorine and degrades to form various chlorinated byproducts.[1][2] The degradation kinetics and extent of transformation are influenced by factors such as free chlorine concentration, pH, and temperature. One study reported that under their specific experimental conditions, the reaction between this compound and chlorine followed a zero-order reaction.[1]

Q2: What are the primary byproducts formed during the chlorination of this compound?

A2: The primary byproducts identified from the reaction of this compound with chlorine are monochloro-homosalate, dichloro-homosalate, and two diastereoisomers of monochloro-homosalate.[1][3] These byproducts are formed through the electrophilic substitution of chlorine on the aromatic ring of the this compound molecule.

Q3: What analytical techniques are recommended for identifying and quantifying this compound and its chlorinated byproducts?

A3: Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the identification of chlorinated byproducts of this compound. For quantitative analysis of this compound and its metabolites in biological and environmental samples, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method.

Q4: Are there established protocols for studying the chlorination of this compound in a laboratory setting?

A4: Yes, detailed experimental protocols are available. These typically involve reacting a standard solution of this compound with a known concentration of free chlorine in simulated swimming pool water. The reaction is monitored over time, and samples are periodically extracted and analyzed to determine the degradation of this compound and the formation of byproducts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent degradation rates of this compound. Fluctuation in free chlorine concentration. Variation in pH or temperature of the reaction mixture.Regularly monitor and maintain a constant free chlorine concentration using a DPD colorimetric method. Use a buffered solution to maintain a stable pH and conduct experiments in a temperature-controlled water bath.
Poor separation or identification of chlorinated byproducts in GC-MS. Inadequate sample preparation (e.g., incomplete extraction or derivatization). Suboptimal GC-MS parameters (e.g., incorrect temperature program, column type, or mass spectrometer settings).Optimize the solid-phase extraction (SPE) procedure to ensure efficient recovery of analytes. Adjust the GC temperature program to improve chromatographic resolution. Ensure the mass spectrometer is properly tuned and operating in a suitable scan or selected ion monitoring (SIM) mode.
Low sensitivity in LC-MS/MS analysis. Matrix effects from the sample. Inefficient ionization of the target analytes.Employ a stable isotope-labeled internal standard, such as this compound-d4, to compensate for matrix effects and variations in instrument response. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flows, and temperature) and select the appropriate ionization mode (positive or negative) for this compound and its byproducts.

Quantitative Data Summary

Table 1: Reaction Kinetics of this compound with Free Chlorine

Parameter Value Conditions Reference
Reaction OrderZero OrderSimulated swimming pool water
Half-life (t½) at pH 7215 hours25°C
Half-life (t½) at pH 4210 hours25°C
Half-life (t½) at pH 969.7 hours25°C

Table 2: Identified Chlorinated Byproducts of this compound

Byproduct Molecular Formula Identification Method Reference
Monochloro-homosalateC₁₆H₂₁ClO₃GC-MS
Dichloro-homosalateC₁₆H₂₀Cl₂O₃GC-MS
Monochloro-homosalate (diastereoisomers)C₁₆H₂₁ClO₃GC-MS

Experimental Protocols

1. Chlorination Reaction in Simulated Swimming Pool Water

This protocol outlines the procedure for studying the degradation of this compound in the presence of free chlorine.

  • Materials: this compound standard, sodium hypochlorite solution, phosphate buffer, ultrapure water.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare simulated swimming pool water by adding a known concentration of sodium hypochlorite to a phosphate-buffered solution at a specific pH (e.g., pH 7).

    • Spike the simulated swimming pool water with the this compound stock solution to achieve the desired initial concentration.

    • Maintain the reaction mixture at a constant temperature.

    • Collect aliquots at predetermined time intervals for analysis.

    • Quench the reaction in the collected aliquots by adding a reducing agent (e.g., sodium thiosulfate).

2. Sample Preparation and Analysis by GC-MS

This protocol describes the extraction and analysis of chlorinated byproducts.

  • Materials: Solid-phase extraction (SPE) cartridges (e.g., C18), organic solvents (e.g., methanol, dichloromethane), derivatizing agent (e.g., BSTFA).

  • Procedure:

    • Acidify the collected water samples.

    • Perform solid-phase extraction (SPE) to concentrate the analytes. Condition the SPE cartridge, load the sample, wash with water, and elute the analytes with an organic solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • (Optional) Derivatize the residue to improve the volatility and thermal stability of the analytes for GC analysis.

    • Reconstitute the sample in a suitable solvent and inject it into the GC-MS system.

    • Analyze the sample using a suitable GC column and temperature program, with the mass spectrometer operating in full-scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Chlorination Reaction cluster_analysis Analysis start Start prep_solution Prepare this compound Solution start->prep_solution prep_chlorine Prepare Chlorinated Water start->prep_chlorine reaction Initiate Reaction prep_solution->reaction prep_chlorine->reaction sampling Collect Samples at Time Intervals reaction->sampling quench Quench Reaction sampling->quench extraction Solid-Phase Extraction (SPE) quench->extraction analysis GC-MS or LC-MS/MS Analysis extraction->analysis identification Byproduct Identification analysis->identification quantification Quantification analysis->quantification

Caption: Experimental workflow for studying this compound stability in chlorinated water.

Logical_Relationship cluster_factors Influencing Factors cluster_outcome Outcome chlorine Free Chlorine Conc. stability This compound Stability chlorine->stability ph pH ph->stability temp Temperature temp->stability byproducts Byproduct Formation stability->byproducts leads to

Caption: Factors influencing the stability of this compound and byproduct formation.

References

Factors affecting the percutaneous absorption of homosalate in different vehicles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the factors affecting the percutaneous absorption of homosalate in different vehicles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the percutaneous absorption of this compound?

A1: The percutaneous absorption of this compound is a multifactorial process influenced by:

  • Vehicle Composition: The type of formulation (e.g., gel, lotion, oil-in-water emulsion, water-in-oil emulsion) significantly impacts this compound's release and subsequent penetration into the skin.[1][2][3][4] For instance, gels have been shown to exhibit the highest permeation of this compound compared to petrolatum jelly, oily solutions, and lotions in in-vitro studies using rat skin.[5] Alcohol-based formulations may also increase sunscreen absorption.

  • Physicochemical Properties of the Vehicle: Factors such as viscosity and the lipophilicity of the vehicle can affect the diffusion rate of this compound.

  • Skin Characteristics: The integrity of the skin barrier is crucial. Damaged or compromised skin will exhibit higher absorption rates.

  • Application Conditions: The amount of product applied and the frequency of application can influence the cumulative absorption of this compound.

Q2: Which type of vehicle typically leads to the highest percutaneous absorption of this compound?

A2: In vitro studies using excised rat skin have demonstrated that gel formulations lead to the greatest dermal permeability of this compound compared to petrolatum jelly, oily solutions, and lotions.

Q3: How does the concentration of this compound in a formulation affect its absorption?

A3: The concentration of this compound in the vehicle is a key determinant of its in vitro skin permeation. Higher concentrations generally lead to a greater concentration gradient, which can drive increased penetration.

Q4: What is the role of the stratum corneum in this compound absorption?

A4: The stratum corneum, the outermost layer of the skin, acts as the primary barrier to the penetration of substances. While this compound is readily absorbed into the stratum corneum, its penetration through to the deeper layers of the epidermis and into systemic circulation is generally low.

Troubleshooting Guides for In Vitro Percutaneous Absorption Studies

Issue 1: High Variability in Permeation Data

Possible Causes:

  • Inconsistent Skin Samples: Differences in skin thickness, integrity, or source (donor variability) can lead to significant variations in permeation.

  • Improper Franz Cell Assembly: Wrinkles in the mounted skin or leaks between the donor and receptor chambers can alter the effective diffusion area.

  • Inconsistent Dosing: Variations in the amount of formulation applied to the skin surface will lead to inconsistent results.

  • Temperature Fluctuations: Inadequate temperature control of the receptor fluid can affect diffusion kinetics.

  • Air Bubbles: Air bubbles trapped beneath the skin in the receptor chamber reduce the surface area available for diffusion.

Solutions:

  • Skin Selection and Preparation: Use skin sections of uniform thickness and visually inspect for any damage before mounting. When possible, use skin from a single donor for a set of experiments to minimize inter-individual variability.

  • Careful Mounting: Ensure the skin is mounted flat and without wrinkles. Use clamps and O-rings to create a secure, leak-proof seal.

  • Precise Dosing: Use a positive displacement pipette to apply a consistent and accurate dose of the formulation to the center of the skin surface.

  • Stable Temperature Control: Use a circulating water bath to maintain the receptor fluid at a constant temperature, typically 32°C to mimic skin surface temperature.

  • Bubble Removal: Before starting the experiment, carefully inspect the receptor chamber for air bubbles and remove any that are present by tilting the cell.

Issue 2: Low or No Detectable Permeation of this compound

Possible Causes:

  • Poor Solubility in Receptor Fluid: this compound is a lipophilic compound and has low solubility in aqueous receptor fluids like phosphate-buffered saline (PBS), which can prevent the maintenance of sink conditions.

  • Highly Effective Vehicle: The formulation may be designed to minimize skin penetration, resulting in very low permeation.

  • Analytical Method Not Sensitive Enough: The concentration of this compound in the receptor fluid may be below the limit of detection of the analytical method.

Solutions:

  • Receptor Fluid Modification: To improve the solubility of lipophilic compounds like this compound, consider adding solvents such as ethanol or surfactants like Tween 80 to the receptor fluid. A common choice is a 5:95 % (v/v) mixture of Tween 80 and 0.02 M phosphate buffer.

  • Method Validation: Ensure your analytical method (e.g., HPLC) is validated for the required sensitivity to detect low concentrations of this compound.

  • Extended Study Duration: If permeation is slow, extending the duration of the experiment may allow for the accumulation of a detectable amount of this compound in the receptor fluid.

Issue 3: Contamination or Degradation of Samples

Possible Causes:

  • Microbial Growth: Long-term experiments without a preservative in the receptor fluid can lead to microbial contamination.

  • Instability of this compound: this compound may degrade in the receptor fluid over the course of the experiment, especially at elevated temperatures.

Solutions:

  • Use of Preservatives: Add a preservative such as sodium azide to the receptor fluid to prevent microbial growth during long-term studies.

  • Stability Testing: Confirm the stability of this compound in your chosen receptor fluid at the experimental temperature (37°C) for the duration of the study.

Data Presentation

Table 1: In Vitro and In Vivo Percutaneous Absorption of this compound in Different Vehicles

Study TypeSpecies/ModelVehicle/FormulationApplied DoseDermal Absorption (% of Applied Dose)Key Findings
In vitroHuman Skin10% (w/w) in o/w emulsion2 mg/cm²3.86 ± 1.43%This value is often cited in safety assessments.
In vivoRat10% and 20% in gel10 and 20 mg4.2 ± 0.6% and 5.4 ± 1.1%Bioavailability was determined after topical application.
In vivoHumanCommercial Sunscreen (10% HMS)18–40 mg/kg bwNot directly quantified as %Systemic absorption was confirmed.

Experimental Protocols

In Vitro Percutaneous Absorption using Franz Diffusion Cells (Based on OECD 428 Guideline)

1. Materials:

  • Excised human or porcine skin

  • Franz diffusion cells

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent for this compound)

  • This compound-containing formulation

  • This compound-d4 (for use as an internal standard in LC-MS/MS analysis)

  • Analytical grade solvents (e.g., acetonitrile, methanol)

  • LC-MS/MS system

2. Skin Preparation:

  • Thaw frozen excised skin at room temperature.

  • Cut skin sections to a size suitable for mounting on the Franz diffusion cells.

  • Visually inspect the skin for any imperfections that might compromise its barrier integrity.

3. Franz Cell Assembly:

  • Mount the skin section on the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.

  • Place the Franz cells in a circulating water bath maintained at 32°C.

4. Application of Formulation:

  • Apply a finite dose of the this compound-containing formulation (e.g., 2 mg/cm²) evenly onto the skin surface in the donor chamber.

5. Sampling:

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots of the receptor fluid for analysis.

  • After each sample collection, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.

6. Sample Analysis (LC-MS/MS):

  • After the final time point, dismantle the Franz cell.

  • Wash the skin surface to collect any unabsorbed formulation.

  • Separate the epidermis from the dermis.

  • Extract this compound from the receptor fluid, skin wash, epidermis, and dermis using an appropriate solvent.

  • Add a known concentration of this compound-d4 as an internal standard to each collected and extracted sample.

  • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Preparation (Thaw, Cut, Inspect) prep_franz Franz Cell Assembly (Mount Skin, Fill Receptor) prep_skin->prep_franz apply_form Apply Formulation (e.g., 2 mg/cm²) prep_franz->apply_form prep_form Formulation Preparation prep_form->apply_form sampling Sampling at Time Points (0, 2, 4, 8, 12, 24h) apply_form->sampling dismantle Dismantle Cell & Wash Skin sampling->dismantle extract Extract this compound (Receptor, Skin Layers) dismantle->extract lcms LC-MS/MS Analysis (Quantify this compound) extract->lcms

Caption: Experimental workflow for in vitro percutaneous absorption studies of this compound.

Factors_Affecting_Absorption cluster_vehicle Vehicle Properties cluster_this compound This compound Properties cluster_skin Skin Condition cluster_application Application Method V_Type Vehicle Type (Gel, Lotion, Emulsion) Absorption Percutaneous Absorption V_Type->Absorption V_Viscosity Viscosity V_Viscosity->Absorption V_Lipo Lipophilicity V_Lipo->Absorption H_Conc Concentration H_Conc->Absorption S_Integrity Barrier Integrity S_Integrity->Absorption S_Hydration Hydration S_Hydration->Absorption A_Dose Applied Dose A_Dose->Absorption A_Freq Application Frequency A_Freq->Absorption

Caption: Key factors influencing the percutaneous absorption of this compound.

References

Technical Support Center: Refinement of Analytical Methods for Cis- and Trans-Isomers of Homosalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method refinement for cis- and trans-isomers of homosalate.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to separate and individually quantify the cis- and trans-isomers of this compound?

A1: It is crucial to separately quantify the cis- and trans-isomers of this compound due to significant differences in their human toxicokinetics.[1][2] Research has indicated that the oral bioavailability of trans-homosalate is considerably higher than that of the cis-isomer.[3][4] Therefore, individual quantification is essential for accurate exposure and risk assessment in drug development and cosmetic safety studies.[3]

Q2: What are the most common analytical techniques for separating this compound isomers?

A2: The most prevalent techniques for the separation and quantification of this compound isomers are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS). These methods provide the necessary resolution and sensitivity for analyzing complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound.

Q3: What is the role of a deuterated internal standard like this compound-d4 in the analysis?

A3: A deuterated internal standard, such as this compound-d4, is considered the gold standard for quantitative analysis by mass spectrometry. It is chemically identical to this compound, allowing it to mimic the analyte throughout the analytical process, including extraction, cleanup, and chromatographic separation. The use of this compound-d4 helps to correct for variations in sample preparation, injection volume, and matrix effects, which leads to more accurate and precise results.

Q4: Can Supercritical Fluid Chromatography (SFC) be used for the separation of this compound isomers?

A4: Yes, Supercritical Fluid Chromatography (SFC) is a viable technique for the separation of isomers and structurally similar analytes. SFC offers high separation efficiency, faster analysis times, and reduced use of toxic solvents compared to traditional HPLC methods. Given its advantages, SFC presents a promising alternative for the chiral and diastereomeric separation of this compound.

Troubleshooting Guide

Issue 1: Poor Resolution Between Cis- and Trans-Isomer Peaks

  • Symptom: The chromatographic peaks for cis- and trans-homosalate are overlapping, making accurate quantification of individual isomers difficult.

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase Composition: The composition of the mobile phase is critical for achieving good separation.

      • Action: Optimize the mobile phase gradient. A common starting point is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 1% formic acid (Solvent B). Adjusting the gradient profile can significantly improve separation.

    • Incorrect Flow Rate: The flow rate of the mobile phase affects the time the analytes interact with the stationary phase.

      • Action: Optimize the flow rate. A lower flow rate can sometimes enhance resolution, although it may increase the total run time.

    • Inappropriate Column: The choice of the stationary phase is crucial for isomer separation.

      • Action: Ensure you are using a high-resolution column, such as a C18 column, which has been shown to be effective for separating this compound isomers. Consider columns with different selectivities if resolution is still poor.

Issue 2: Peak Tailing for this compound Isomers

  • Symptom: The peaks for the this compound isomers are asymmetrical with a pronounced "tail."

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing.

      • Action: Use an end-capped column or add a competing base to the mobile phase in small concentrations.

    • Column Contamination: Accumulation of contaminants on the column can create active sites that lead to peak tailing.

      • Action: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

    • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.

      • Action: Dilute the sample or reduce the injection volume.

Issue 3: Broad Peaks in GC-MS Analysis

  • Symptom: The peaks for this compound in a GC-MS analysis are wider than expected, leading to poor sensitivity and resolution.

  • Possible Causes & Solutions:

    • Improper Injection Technique: A slow injection or a mismatched liner can result in incomplete vaporization and band broadening.

      • Action: Ensure a fast and consistent injection. Verify that the inlet liner is clean and appropriate for your analysis.

    • Suboptimal Temperature Settings: The injector and oven temperatures are critical for sharp peaks.

      • Action: Optimize the injector temperature and the oven temperature program to ensure proper volatilization and chromatographic focusing of the analyte.

    • Incorrect Carrier Gas Flow Rate: An improper flow rate can lead to band broadening.

      • Action: Optimize the carrier gas flow rate for your specific column and analysis.

Issue 4: Retention Time Shifts

  • Symptom: The retention times for the this compound isomers are inconsistent between runs.

  • Possible Causes & Solutions:

    • Fluctuations in Column Temperature: Even small changes in column temperature can affect retention times.

      • Action: Use a column oven to maintain a consistent and optimized temperature.

    • Mobile Phase Composition Changes: Minor variations in the preparation of the mobile phase can lead to shifts in retention time.

      • Action: Prepare fresh mobile phase carefully and consistently. Ensure proper mixing if using a gradient.

    • Pump Malfunction: Fluctuations in pump pressure can affect the flow rate and, consequently, the retention times.

      • Action: Check the HPLC pump for leaks, bubbles, or worn seals.

Experimental Protocols

HPLC-UV/MS Method for the Quantification of cis- and trans-Homosalate

This protocol is a generalized procedure based on methods described in the literature. Researchers should validate the method for their specific application and instrumentation.

1. Materials and Reagents:

  • Certified reference materials of cis-homosalate, trans-homosalate, and this compound-d4 (internal standard).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • 0.45 µm syringe filters (e.g., PTFE).

2. Instrumentation:

  • A high-performance or ultra-high-performance liquid chromatography system capable of binary gradient elution.

  • A UV detector or a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A suitable C18 analytical column (e.g., Zorbax Eclipse XDB C18, 3.5 µm).

3. Preparation of Standard Solutions:

  • Prepare a stock solution of cis-homosalate, trans-homosalate, and this compound-d4 in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions in the initial mobile phase composition to prepare working standards at the desired concentrations for the calibration curve.

4. Sample Preparation:

  • For liquid samples (e.g., cosmetic formulations), accurately weigh a portion of the sample and dilute it with a suitable solvent like methanol or acetonitrile.

  • For solid or semi-solid samples, perform a suitable extraction (e.g., with methanol or acetonitrile) followed by centrifugation and filtration of the supernatant through a 0.45 µm syringe filter.

  • In a vial, combine a known volume of the diluted sample extract with a known volume of the internal standard spiking solution (this compound-d4).

5. Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB C18, 3.5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 1% Formic Acid

  • Gradient Elution:

    • 0-5 min: 70% A, 30% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30.1-35 min: Return to 70% A, 30% B (re-equilibration)

  • Flow Rate: 0.3 - 1.0 mL/min (to be optimized)

  • Column Temperature: 30-40 °C (to be optimized)

  • Injection Volume: 2-10 µL

  • UV Detection Wavelength: 306 nm

6. Mass Spectrometry Conditions (if applicable):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and this compound-d4. Since cis- and trans-isomers have the same mass, their precursor and product ions will be identical.

Quantitative Data Summary

The following table summarizes exemplary quantitative data for the HPLC analysis of this compound isomers. Note that these values can vary depending on the specific chromatographic system and conditions.

Parametercis-Homosalatetrans-HomosalateReference
Retention Time (min) 19.86021.103
Limit of Detection (µg/mL) 0.01426385 (for total this compound)0.01426385 (for total this compound)
Limit of Quantification (µg/mL) 0.04754616 (for total this compound)0.04754616 (for total this compound)

Mandatory Visualizations

Diagrams

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Cosmetic Sample Extraction Extraction/Dilution (Methanol/Acetonitrile) Sample->Extraction Spiking Spike with This compound-d4 (IS) Extraction->Spiking Filtration Filtration (0.45 µm) Spiking->Filtration HPLC HPLC/UPLC Separation (C18 Column) Filtration->HPLC Inject Detection UV or MS/MS Detection HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Report [cis-HMS] and [trans-HMS] Quantification->Result

Caption: General experimental workflow for the analysis of this compound isomers in cosmetic samples.

Troubleshooting_Tree Start Poor Peak Resolution Cause1 Suboptimal Mobile Phase? Start->Cause1 Solution1 Optimize Gradient Profile Cause1->Solution1 Yes Cause2 Incorrect Flow Rate? Cause1->Cause2 No Resolved Resolution Improved Solution1->Resolved Solution2 Adjust Flow Rate (try lower for better resolution) Cause2->Solution2 Yes Cause3 Column Issue? Cause2->Cause3 No Solution2->Resolved Solution3 Check Column Efficiency / Replace Column Cause3->Solution3 Yes NotResolved Issue Persists Cause3->NotResolved No Solution3->Resolved

Caption: A decision tree for troubleshooting poor peak resolution between this compound isomers.

References

Technical Support Center: Investigating the Bioaccumulation of Homosalate in Aquatic Life

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to the bioaccumulation of homosalate in aquatic organisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioaccumulation in aquatic life a concern?

This compound is a chemical UV filter commonly used in sunscreens and other personal care products to absorb UVB radiation.[1] Its widespread use leads to its release into aquatic environments through wastewater and recreational activities.[2] Due to its lipophilic nature (high octanol-water partition coefficient), this compound has the potential to accumulate in the fatty tissues of aquatic organisms, a process known as bioaccumulation.[3][4] This accumulation is a concern because studies have shown that this compound can act as an endocrine disruptor, potentially causing adverse effects on the growth, development, and reproduction of aquatic species.[5]

Q2: What are the known effects of this compound on aquatic organisms?

Research has demonstrated various toxic effects of this compound on aquatic life. It has been shown to be toxic to certain species of algae, crustaceans, and fish. More specific concerns relate to its endocrine-disrupting properties. For instance, in zebrafish, this compound has been observed to interfere with the thyroid and growth hormone systems, affecting the expression of key genes involved in these pathways. Some studies have also indicated potential genotoxic effects at high concentrations.

Q3: What are the typical Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) values for this compound in aquatic species?

The Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) are key indicators of a chemical's potential to accumulate in an organism from the water and from all environmental sources (water, food, sediment), respectively. While extensive data for this compound across numerous species is still being gathered, existing studies and models provide some insights. A substance with a BCF or BAF greater than 2,000 is considered bioaccumulative, and a value greater than 5,000 indicates it is very bioaccumulative. It is important to note that experimental conditions can significantly influence these values.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties and aquatic toxicity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number118-56-9
Molecular Weight262.34 g/mol
Water Solubility0.4 mg/L
Log Kow (Octanol-Water Partition Coefficient)6.34

Table 2: Acute Aquatic Toxicity of this compound

SpeciesEndpointValue (mg/L)Reference
Daphnia magna (Water Flea)48h EC502.66 - 3.67
Artemia franciscana (Brine Shrimp)LC50>10
Lemna minor (Duckweed)IC501.46
Aliivibrio fischeri (Marine Bacteria)EC50>100

Table 3: Bioconcentration and Bioaccumulation Factors for this compound

SpeciesFactorValue (L/kg)NotesReference
Fish (General)BCF (estimated)>2000Based on Log Kow, considered bioaccumulative.

Experimental Protocols

1. Fish Bioaccumulation Study (adapted from OECD Guideline 305)

This protocol outlines a flow-through method for determining the bioconcentration of this compound in fish.

  • Test Organism: Zebrafish (Danio rerio) are a commonly used species.

  • Acclimation: Acclimate fish to test conditions (temperature, water quality) for at least two weeks prior to exposure.

  • Exposure Phase (Uptake):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) due to its low water solubility.

    • Use a proportional diluter system to deliver a constant concentration of this compound to the exposure tanks. A control group receiving only the solvent should be run in parallel.

    • The exposure duration is typically 28 days.

    • Collect fish and water samples at predetermined intervals (e.g., days 1, 3, 7, 14, 21, 28).

  • Depuration Phase (Elimination):

    • After the exposure phase, transfer the remaining fish to clean, untreated water.

    • Continue to sample fish at regular intervals (e.g., days 1, 3, 7, 14 after transfer) to determine the rate of elimination.

  • Analysis:

    • Analyze water samples to confirm exposure concentrations.

    • Analyze whole fish tissue samples for this compound concentration.

    • Calculate the Bioconcentration Factor (BCF) as the ratio of the concentration of this compound in the fish to the concentration in the water at steady-state.

2. Quantification of this compound in Fish Tissue (GC-MS/MS Method)

This protocol describes a method for extracting and quantifying this compound in fish tissue.

  • Sample Preparation:

    • Homogenize whole fish tissue samples.

    • Spike the homogenate with an appropriate internal standard.

  • Extraction:

    • Perform a solvent extraction using a non-polar solvent like hexane or a mixture of hexane and acetone.

    • Use techniques such as sonication or accelerated solvent extraction to improve efficiency.

    • Centrifuge the sample and collect the supernatant (the solvent layer containing this compound).

  • Clean-up:

    • Pass the extract through a solid-phase extraction (SPE) cartridge to remove lipids and other interfering substances.

  • Analysis:

    • Concentrate the cleaned extract under a gentle stream of nitrogen.

    • Analyze the extract using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for sensitive and selective quantification of this compound.

Troubleshooting Guides

Issue 1: Low or inconsistent exposure concentrations of this compound in water during bioaccumulation studies.

  • Cause: this compound has very low water solubility and is prone to adsorbing to surfaces of glassware and tubing.

  • Solution:

    • Use a stable stock solution and a reliable solvent carrier.

    • Employ a flow-through system with continuous renewal of the test solution to maintain stable concentrations.

    • Use silanized glassware to minimize adsorption.

    • Regularly measure the this compound concentration in the water to verify exposure levels.

Issue 2: High variability in this compound concentrations among individual fish samples.

  • Cause: Differences in fish size, lipid content, and metabolic rate can lead to variable accumulation.

  • Solution:

    • Use fish of a uniform size and developmental stage.

    • Normalize the this compound concentration to the lipid content of the fish tissue.

    • Increase the number of replicate fish per sampling point to improve statistical power.

Issue 3: Matrix interference during the analytical quantification of this compound in tissue samples.

  • Cause: Lipids and other biological molecules in the tissue extract can interfere with the GC-MS analysis.

  • Solution:

    • Optimize the clean-up step using appropriate SPE cartridges.

    • Use a high-resolution mass spectrometer for better selectivity.

    • Develop a robust chromatographic method to separate this compound from interfering compounds.

Visualizations

Experimental_Workflow_Bioaccumulation cluster_prep Preparation cluster_exposure Exposure Phase (28 days) cluster_depuration Depuration Phase cluster_analysis Analysis acclimation Acclimation of Test Organisms exposure Flow-through Exposure (this compound + Control) acclimation->exposure stock_prep This compound Stock Solution Preparation stock_prep->exposure sampling_e Fish and Water Sampling exposure->sampling_e transfer Transfer to Clean Water sampling_e->transfer extraction Tissue Extraction and Clean-up sampling_e->extraction sampling_d Fish Sampling transfer->sampling_d sampling_d->extraction quantification GC-MS/MS or LC-MS/MS Quantification extraction->quantification calculation BCF/BAF Calculation quantification->calculation

Caption: Experimental workflow for a fish bioaccumulation study.

Thyroid_Signaling_Disruption cluster_hpt_axis Hypothalamus-Pituitary-Thyroid (HPT) Axis cluster_homosalate_effects This compound Interference Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary TRH (+) Thyroid_Gland Thyroid Gland Pituitary->Thyroid_Gland TSH (+) Target_Tissues Target_Tissues Thyroid_Gland->Target_Tissues T3, T4 Target_Tissues->Hypothalamus (-) Target_Tissues->Pituitary (-) This compound This compound crh_gene crh gene (in Hypothalamus) This compound->crh_gene Down-regulates tsh_gene tsh gene (in Pituitary) This compound->tsh_gene Down-regulates tpo_gene tpo gene (in Thyroid) This compound->tpo_gene Up-regulates

Caption: Disruption of the HPT axis by this compound.

References

Technical Support Center: Process Optimization for Industrial Synthesis of High-Purity Homosalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of high-purity homosalate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield of this compound consistently low?

Low yields can stem from several factors related to reaction equilibrium, catalyst activity, and reaction conditions.

  • Incomplete Reaction: Esterification reactions are often reversible. To drive the reaction towards product formation, it is crucial to remove byproducts as they are formed. For instance, in the transesterification of methyl salicylate, the continuous removal of methanol will shift the equilibrium towards the formation of this compound.

  • Catalyst Inefficiency: The choice and handling of the catalyst are critical.

    • Acid Catalysts: While used in Fischer-Speier esterification, strong acids like sulfuric acid can lead to low conversion rates (not exceeding 50%) and cause the reaction mixture to darken, especially at elevated temperatures (above 180°C).[1]

    • Base Catalysts: Alkali catalysts, particularly solid-supported bases, have shown higher efficiency, with conversion rates reaching 95-98%.[1] Ensure the catalyst is not deactivated by moisture or other impurities in the reactants.

  • Suboptimal Temperature: The reaction temperature needs to be carefully controlled. For transesterification, temperatures are typically in the range of 120-180°C.[1] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to side reactions and decomposition of the product.

Q2: The reaction mixture has turned dark, and the final product has a yellow tint. What is the cause and how can it be prevented?

Discoloration is a common issue, often indicative of side reactions or impurities.

  • High Reaction Temperature: As mentioned, excessive heat, particularly with acid catalysts, can cause the reactants and products to decompose, leading to a darkened mixture.[1]

  • Presence of Impurities: Impurities in the starting materials (salicylic acid or 3,3,5-trimethylcyclohexanol) can lead to colored byproducts. Ensure the purity of your reactants before starting the synthesis.

  • Prevention:

    • Optimize the reaction temperature to the lower end of the effective range.

    • Consider using a milder catalyst.

    • Ensure all reactants are of high purity.

    • The final purification step, vacuum distillation, is essential for removing colored impurities and obtaining a water-white product.[1]

Q3: How can I confirm the reaction is complete?

Monitoring the reaction progress is key to optimizing reaction time and preventing unnecessary heating that could lead to side products.

  • Gas Chromatography (GC): This is a widely used method to monitor the disappearance of the limiting reactant (e.g., methyl salicylate). By taking small aliquots from the reaction mixture at different time points, you can track the conversion rate.

  • Thin-Layer Chromatography (TLC): For a quicker, qualitative assessment, TLC can be used to visualize the consumption of starting materials and the appearance of the product spot.

Q4: What are the critical parameters for the purification of this compound by vacuum distillation?

Vacuum distillation is the standard method for purifying this compound to a high degree.

  • Boiling Point and Pressure: this compound has a high boiling point at atmospheric pressure. Under reduced pressure, the boiling point is significantly lower, preventing thermal decomposition. A typical boiling point for this compound under vacuum is 161-165°C at 12 mmHg.

  • Fractional Distillation: It is advisable to collect fractions during the distillation. An initial fraction will contain any low-boiling impurities, followed by the main fraction of high-purity this compound. A final fraction may contain higher-boiling impurities.

  • Apparatus Integrity: Ensure your vacuum distillation setup is leak-free to maintain a stable, low pressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for high-purity this compound?

There are two main synthesis routes:

  • Transesterification: This method involves the reaction of a salicylic acid ester (like methyl salicylate or ethyl salicylate) with 3,3,5-trimethylcyclohexanol, typically under basic catalysis. This route is often favored for industrial production due to its high conversion rates and more environmentally friendly nature.

  • Fischer-Speier Esterification: This is a direct esterification of salicylic acid with 3,3,5-trimethylcyclohexanol, usually catalyzed by a strong acid such as sulfuric acid.

Q2: What are the expected yield and purity for an optimized this compound synthesis?

With an optimized transesterification process using a suitable base catalyst, yields can be as high as 93%. The final product purity, after vacuum distillation, should be greater than 99%, with salicylic acid content below 0.5% and other impurities below 0.2%.

Q3: What are the common impurities in synthesized this compound?

Potential impurities can include:

  • Unreacted starting materials: Salicylic acid, methyl salicylate, and 3,3,5-trimethylcyclohexanol.

  • Byproducts from side reactions.

  • Isomers of this compound (cis and trans forms are known to exist).

Q4: What analytical techniques are recommended for quality control of high-purity this compound?

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or coupled with a mass spectrometer (MS) is the primary method for assessing purity and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

FeatureTransesterificationFischer-Speier Esterification
Reactants Methyl Salicylate/Ethyl Salicylate + 3,3,5-TrimethylcyclohexanolSalicylic Acid + 3,3,5-Trimethylcyclohexanol
Typical Catalyst Base (e.g., Potassium Carbonate, Sodium Hydroxide, Solid Bases)Acid (e.g., Sulfuric Acid)
Reaction Temperature 120 - 180°C> 180°C
Reported Conversion Rate 95 - 98%< 50%
Advantages High yield, milder conditions, more environmentally friendlyDirect, one-step process
Disadvantages Requires removal of alcohol byproductLow conversion, harsh conditions, product discoloration

Table 2: Example Reaction Conditions for Transesterification

ParameterCondition 1Condition 2
Reactants Methyl Salicylate, 3,3,5-TrimethylcyclohexanolMethyl Salicylate, 3,3,5-Trimethylcyclohexanol
Catalyst Potassium Carbonate, Tetrabutylammonium BromideCaO-Al2O3 Solid Superbase
Temperature 180°C150 - 160°C
Reaction Time 13 hoursOvernight
Conversion Efficiency 97.2%97.7%
Final Yield 81.1%93%
Purity (GC) > 99%Not specified

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol is based on a high-yield method using a solid base catalyst.

  • Materials:

    • Methyl salicylate

    • 3,3,5-trimethylcyclohexanol

    • CaO-Al2O3 solid superbase catalyst

    • Nitrogen gas supply

    • Reaction vessel with stirring, heating, and distillation capabilities

  • Procedure:

    • In a 250 ml three-necked flask equipped with a mechanical stirrer and a distillation head, add 10.0 g of methyl salicylate, 17.0 g of 3,3,5-trimethylcyclohexanol, and 0.7 g of CaO-Al2O3 solid superbase.

    • Purge the flask with dry nitrogen and maintain a nitrogen atmosphere.

    • Stir the mixture at room temperature for 2 hours.

    • Gradually heat the reaction mixture to 150-160°C and maintain this temperature overnight, continuously removing the methanol byproduct by distillation.

    • Monitor the conversion of methyl salicylate using GC analysis.

    • Once the reaction is complete (conversion > 97%), cool the mixture to below 60°C.

    • Filter the catalyst from the reaction mixture.

    • Purify the filtrate by vacuum distillation to obtain high-purity this compound.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus:

    • Round-bottom flask

    • Short path distillation head with a condenser

    • Receiving flasks

    • Vacuum pump and pressure gauge

    • Heating mantle with a stirrer

  • Procedure:

    • Transfer the crude this compound to the round-bottom flask.

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

    • Begin stirring and gradually apply a vacuum, aiming for a pressure of approximately 12 mmHg.

    • Once the desired pressure is stable, begin heating the flask.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • As the temperature approaches 161-165°C, change to a new receiving flask to collect the main this compound fraction.

    • After the main fraction has been collected, stop the heating and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 3: Purity Analysis by Gas Chromatography (GC)

This is a general guideline for GC analysis of this compound.

  • Instrumentation:

    • Gas chromatograph with a flame ionization detector (FID).

    • Capillary column suitable for the analysis of esters (e.g., DB-5MS or equivalent).

  • GC Conditions (starting point):

    • Injector Temperature: 280°C

    • Oven Program: Start at 100°C (hold for 1 min), ramp at 15°C/min to 200°C, then ramp at 15°C/min to 280°C (hold for 7 min).

    • Carrier Gas: Helium at a constant flow of 1 ml/min.

    • Detector Temperature: 300°C

    • Injection Volume: 1 µL (splitless mode)

  • Sample Preparation:

    • Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Dilute the synthesized this compound sample in the same solvent.

  • Analysis:

    • Inject the standard and sample solutions into the GC.

    • Identify the this compound peak based on the retention time of the standard. Note that cis and trans isomers may appear as two separate peaks.

    • Calculate the purity based on the area percentage of the this compound peak(s) relative to the total area of all peaks (excluding the solvent peak).

Visualizations

Homosalate_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Reactants (Methyl Salicylate, 3,3,5-Trimethylcyclohexanol) Reaction Transesterification Reaction (150-160°C, under N2) Reactants->Reaction Catalyst Catalyst (e.g., Solid Base) Catalyst->Reaction Monitoring Reaction Monitoring (GC Analysis) Reaction->Monitoring Filtration Catalyst Filtration Monitoring->Filtration Reaction Complete Distillation Vacuum Distillation (161-165°C @ 12 mmHg) Filtration->Distillation QC Quality Control (GC Purity Analysis) Distillation->QC FinalProduct High-Purity This compound (>99%) QC->FinalProduct

Caption: Experimental workflow for the synthesis of high-purity this compound.

Troubleshooting_Homosalate_Synthesis Start Low Yield or Impure Product CheckConversion Check Reaction Conversion (via GC/TLC) Start->CheckConversion Incomplete Reaction Incomplete CheckConversion->Incomplete Low Complete Reaction Complete CheckConversion->Complete High Equilibrium Shift Equilibrium: - Remove Methanol - Increase Reaction Time Incomplete->Equilibrium Catalyst Check Catalyst Activity: - Use fresh catalyst - Ensure anhydrous conditions Incomplete->Catalyst Temp Optimize Temperature: - Ensure 120-180°C range Incomplete->Temp Purification Evaluate Purification Step Complete->Purification ProductDiscoloration Product Discolored? Purification->ProductDiscoloration DistillationParams Check Vacuum Distillation: - Pressure stable? - Correct temperature range? Success High Purity Product DistillationParams->Success ProductDiscoloration->DistillationParams No HighTemp Reduce Reaction Temp ProductDiscoloration->HighTemp Yes PureReactants Ensure High Purity of Starting Materials ProductDiscoloration->PureReactants Yes HighTemp->Success PureReactants->Success

Caption: Troubleshooting decision tree for this compound synthesis.

Caption: Chemical reaction schemes for this compound synthesis.

References

Validation & Comparative

A Comparative Review of Natural and Synthetic UV Filters: A Focus on Homosalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing awareness of the detrimental effects of ultraviolet (UV) radiation on the skin has led to the widespread use of sunscreen products. At the core of these formulations are UV filters, which can be broadly categorized as either natural (mineral/inorganic) or synthetic (chemical/organic). This guide provides a detailed comparative review of these two classes of UV filters, with a specific focus on the synthetic UVB filter, homosalate. We will delve into their mechanisms of action, performance metrics supported by experimental data, and their effects on cutaneous signaling pathways.

Mechanisms of UV Attenuation

Natural and synthetic UV filters protect the skin from UV radiation through distinct mechanisms.

  • Natural (Mineral) UV Filters: Primarily zinc oxide (ZnO) and titanium dioxide (TiO2), function as physical blockers.[1][2] They form a barrier on the skin's surface that scatters and reflects UV radiation.[1][3] While traditionally known for reflecting UV rays, recent evidence shows they also absorb a significant portion of UV energy.[4]

  • Synthetic (Chemical) UV Filters: This category includes a wide range of organic compounds, such as this compound, oxybenzone, and avobenzone. These molecules absorb UV radiation and convert it into a less harmful form of energy, typically heat, which is then released from the skin.

Performance and Efficacy: A Quantitative Comparison

The performance of a UV filter is assessed based on several key parameters, including its Sun Protection Factor (SPF), photostability, and the breadth of its UV protection (e.g., critical wavelength and UVA protection factor).

Table 1: Quantitative Comparison of UV Filter Performance
ParameterNatural UV Filters (Zinc Oxide, Titanium Dioxide)Synthetic UV Filter (this compound)
Primary UV Protection Broad-spectrum (UVA and UVB)Primarily UVB
Peak UV Absorption ZnO: ~370 nm, TiO2: ~330-350 nm~306 nm
SPF Contribution HighModerate (provides SPF 4.3 at 10% concentration)
Photostability Generally considered highly photostableNot photostable (loses 10% of its SPF protection in 45 minutes)
Critical Wavelength Can achieve > 370 nm, indicating broad-spectrum protectionLower, as it primarily absorbs in the UVB range.

Safety and Biological Interactions

Beyond efficacy, the safety profile and biological interactions of UV filters are of paramount importance for researchers and drug development professionals.

Table 2: Safety and Biological Interaction Profile
AspectNatural UV Filters (Zinc Oxide, Titanium Dioxide)Synthetic UV Filter (this compound)
Skin Penetration Minimal penetration beyond the stratum corneum for nanoparticles.Systemic absorption has been demonstrated, with plasma concentrations exceeding FDA safety thresholds.
Endocrine Disruption Potential Generally considered to have low potential.In-vitro studies have shown estrogenic activity, activating estrogen receptors and promoting the proliferation of breast cancer cells.
Cellular Signaling Can modulate signaling pathways related to photoaging, inflammation, and cell cycle. May induce oxidative stress.Can regulate PI3K/AKT and MAPK signaling pathways, potentially affecting cell proliferation and invasion.
Regulatory Status Generally Recognized as Safe and Effective (GRASE) by the FDA.Permitted up to 15% in the US and was previously up to 10% in the EU. The SCCS now recommends a maximum of 0.5%.

Experimental Protocols

Accurate and reproducible evaluation of UV filter performance is crucial. Below are summaries of key experimental protocols.

In Vitro Sun Protection Factor (SPF) Determination

Objective: To determine the SPF of a sunscreen formulation in a laboratory setting.

Methodology:

  • Sample Preparation: A uniform film of the sunscreen product is applied to a substrate, typically a roughened polymethylmethacrylate (PMMA) plate, at a concentration of 0.75 to 2.0 mg/cm².

  • UV-Vis Spectrophotometry: The transmittance of UV radiation through the sunscreen-coated plate is measured at 1 nm intervals from 290 nm to 400 nm using a UV-Vis spectrophotometer equipped with an integrating sphere.

  • SPF Calculation: The absorbance values are used in the following equation, which incorporates the erythema action spectrum (E(λ)) and the solar simulator irradiance spectrum (I(λ)):

    SPFin vitro = ∫290400 E(λ)I(λ)dλ / ∫290400 E(λ)I(λ)10-A(λ)dλ

    Where A(λ) is the monochromatic absorbance.

Photostability Testing

Objective: To assess the stability of a UV filter upon exposure to UV radiation.

Methodology:

  • Initial Absorbance: The initial UV absorbance spectrum of the sunscreen film on a PMMA plate is measured as described for in vitro SPF testing.

  • UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator.

  • Post-Irradiation Absorbance: The UV absorbance spectrum is measured again after irradiation.

  • Analysis: The change in the absorbance spectrum is analyzed. A common metric is the Area Under the Curve (AUC) index, calculated as the ratio of the AUC after irradiation to the AUC before irradiation. An AUCI > 0.80 is often considered photostable.

Critical Wavelength (λc) and UVA Protection Factor (UVA-PF) Determination

Objective: To evaluate the breadth of UV protection, particularly in the UVA range.

Methodology:

  • Absorbance Measurement: The absorbance spectrum of the sunscreen film is measured from 290 nm to 400 nm after a pre-irradiation dose.

  • Critical Wavelength Calculation: The critical wavelength is the wavelength at which the integral of the absorbance spectrum from 290 nm to λc is 90% of the integral from 290 nm to 400 nm. A critical wavelength of ≥ 370 nm is required for a "broad spectrum" claim in the US.

  • UVA-PF Calculation: The in vitro UVA-PF is calculated from the post-irradiation absorbance data, weighted with the Persistent Pigment Darkening (PPD) action spectrum.

Signaling Pathway Diagrams

UV filters can interact with and modulate various cellular signaling pathways. The following diagrams illustrate some of these interactions.

UV_Filter_Signaling cluster_synthetic Synthetic UV Filter (this compound) cluster_natural Natural UV Filter (ZnO, TiO2) This compound This compound ER Estrogen Receptor (ER) This compound->ER PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT MAPK MAPK Pathway This compound->MAPK Cell_Proliferation Cell Proliferation (e.g., in MCF-7 cells) ER->Cell_Proliferation Gene_Expression Upregulation of Estrogen-Responsive Genes ER->Gene_Expression PI3K_AKT->Cell_Proliferation MAPK->Cell_Proliferation Natural_Filter Zinc Oxide / Titanium Dioxide Oxidative_Stress Oxidative Stress Natural_Filter->Oxidative_Stress Photoaging_Pathways Modulation of Photoaging Pathways (e.g., MMPs, Cell Cycle) Natural_Filter->Photoaging_Pathways Inflammation_Pathways Modulation of Inflammation Pathways Natural_Filter->Inflammation_Pathways

Caption: Signaling pathways affected by synthetic and natural UV filters.

Experimental_Workflow cluster_spf In Vitro SPF & Photostability Workflow Start Sunscreen Sample Apply Apply to PMMA Plate Start->Apply Initial_Absorbance Measure Initial Absorbance (290-400nm) Apply->Initial_Absorbance Irradiate Irradiate with Solar Simulator Initial_Absorbance->Irradiate Calculate_SPF Calculate In Vitro SPF Initial_Absorbance->Calculate_SPF Post_Absorbance Measure Post-Irradiation Absorbance Irradiate->Post_Absorbance Calculate_Photostability Calculate Photostability Post_Absorbance->Calculate_Photostability

Caption: Experimental workflow for in vitro SPF and photostability testing.

Conclusion

Natural and synthetic UV filters offer distinct advantages and disadvantages. Natural filters like zinc oxide and titanium dioxide provide broad-spectrum, photostable protection with minimal skin penetration, making them a favorable choice from a safety perspective. However, aesthetic concerns such as a white cast can affect consumer compliance.

Synthetic filters, including this compound, can offer more elegant formulations but may lack the broad-spectrum coverage and photostability of their mineral counterparts. Furthermore, concerns regarding systemic absorption and potential endocrine-disrupting effects of some synthetic filters, like this compound, are prompting regulatory bodies to re-evaluate their permissible concentrations in cosmetic products. For researchers and drug development professionals, a thorough understanding of the performance, safety, and biological interactions of different UV filters is essential for the development of safe and effective sun protection products. The choice of UV filter should be based on a comprehensive evaluation of efficacy data, safety profiles, and the specific requirements of the target formulation.

References

Evaluating the environmental impact of homosalate compared to biodegradable alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the environmental profiles of the common UV filter homosalate and its emerging biodegradable counterparts reveals a trade-off between persistence and data availability. While this compound's environmental impact is increasingly documented, comprehensive data on the ecotoxicity of some newer, biodegradable alternatives remains less accessible.

This compound, a widely used chemical UV filter, has come under scrutiny for its environmental persistence and potential to bioaccumulate in aquatic organisms. In contrast, a new generation of sunscreen ingredients is being developed with biodegradability as a key design feature. This guide provides a comparative analysis of the environmental impact of this compound against three such alternatives: ecamsule (Mexoryl SX), bemotrizinol (Tinosorb S), and avobenzone, based on available scientific data.

Comparative Environmental Impact Data

The following tables summarize the available quantitative data on the biodegradability, bioaccumulation potential, and aquatic toxicity of this compound and the selected alternatives.

CompoundTest GuidelineBiodegradation PercentageInterpretation
This compound OECD 301F (extended)62% after 60 days[1]Inherently biodegradable, but not readily biodegradable.
Avobenzone OECD 302/ISO 11734Not readily biodegradable[2]Degrades rapidly in the presence of UV light (photodegradation).
Ecamsule (Mexoryl SX) Not FoundData not publicly available.-
Bemotrizinol (Tinosorb S) Not FoundData not publicly available.-

Table 1: Biodegradability Data. This table compares the biodegradability of this compound and its alternatives based on OECD 301 guidelines, which assess the readiness of a substance to be broken down by microorganisms.

CompoundTest TypeOrganismValue (L/kg)Bioaccumulation Potential
This compound Predicted BCFFish5,387[3]High
Measured BAFRed Swamp Crayfish991 ± 569[3]Moderate
Avobenzone Laboratory BCFNot Specified1,807High
Estimated BCFFish113Low
Ecamsule (Mexoryl SX) Estimated BCFFish3Low
Bemotrizinol (Tinosorb S) Not Found-Data not publicly available.Low (based on qualitative statements)[4]

Table 2: Bioaccumulation Potential. This table presents the Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) values, which indicate the potential for a chemical to accumulate in aquatic organisms.

CompoundTest GuidelineOrganismEndpointValue (mg/L)Toxicity Classification
This compound Not SpecifiedNot Specified48-hour LC502.4Toxic
Avobenzone ECHA ReportDaphnia magna48-hour EC50> 0.03-
Ecamsule (Mexoryl SX) Not Found--Data not publicly available.-
Bemotrizinol (Tinosorb S) Not Found--Data not publicly available.Low (based on qualitative statements)

Table 3: Aquatic Toxicity. This table shows the acute toxicity of the compounds to aquatic organisms, with EC50 (median effective concentration) and LC50 (median lethal concentration) values.

Experimental Protocols

The data presented in the comparison tables are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that the data is reliable and comparable across different studies and substances.

OECD 301: Ready Biodegradability

This series of tests evaluates the potential of a chemical to be readily biodegradable in an aerobic aqueous environment. The tests involve exposing the test substance to microorganisms from sources like activated sludge and measuring the extent of its degradation over a 28-day period. Degradation is typically measured by the consumption of oxygen (in respirometric tests like OECD 301F) or the disappearance of dissolved organic carbon (DOC). A substance is generally considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., >60% of theoretical oxygen demand) within a 10-day window during the 28-day test.

OECD 305: Bioaccumulation in Fish

This guideline details the procedure for determining the bioconcentration factor (BCF) in fish. The test involves exposing fish to the test substance in water under controlled laboratory conditions. The concentration of the substance is measured in the fish tissue and the water over time to determine the uptake and depuration rates. The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state. A high BCF value indicates a high potential for bioaccumulation.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna. Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, and the result is expressed as the EC50, which is the concentration that causes immobilization in 50% of the test organisms.

OECD 203: Fish, Acute Toxicity Test

This guideline is used to determine the acute lethal toxicity of a substance to fish. Fish are exposed to different concentrations of the test substance for a period of 96 hours. The number of dead fish is recorded at specified intervals, and the LC50, the concentration that is lethal to 50% of the fish, is calculated.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of environmental impact assessment and the experimental processes, the following diagrams are provided.

Environmental_Impact_Assessment cluster_release Release into Environment cluster_fate Environmental Fate cluster_effects Ecological Effects Sunscreen Use Sunscreen Use Wastewater Wastewater Sunscreen Use->Wastewater Washing off Aquatic Environments Aquatic Environments Sunscreen Use->Aquatic Environments Recreational activities Biodegradation Biodegradation Wastewater->Biodegradation Treatment plants Persistence Persistence Aquatic Environments->Persistence If not degraded Bioaccumulation Bioaccumulation Persistence->Bioaccumulation Aquatic Toxicity Aquatic Toxicity Persistence->Aquatic Toxicity Food Web Transfer Food Web Transfer Bioaccumulation->Food Web Transfer

Environmental fate of sunscreen ingredients.

Experimental_Workflow cluster_biodegradation Biodegradability Assessment (OECD 301) cluster_bioaccumulation Bioaccumulation Assessment (OECD 305) cluster_toxicity Aquatic Toxicity Assessment (OECD 202/203) Test Substance + Microorganisms Test Substance + Microorganisms Measure O2 consumption / DOC removal Measure O2 consumption / DOC removal Test Substance + Microorganisms->Measure O2 consumption / DOC removal Calculate % Biodegradation Calculate % Biodegradation Measure O2 consumption / DOC removal->Calculate % Biodegradation Fish + Test Substance Fish + Test Substance Measure Concentration in Fish & Water Measure Concentration in Fish & Water Fish + Test Substance->Measure Concentration in Fish & Water Calculate BCF Calculate BCF Measure Concentration in Fish & Water->Calculate BCF Daphnia/Fish + Test Substance Daphnia/Fish + Test Substance Observe Immobilisation/Mortality Observe Immobilisation/Mortality Daphnia/Fish + Test Substance->Observe Immobilisation/Mortality Calculate EC50/LC50 Calculate EC50/LC50 Observe Immobilisation/Mortality->Calculate EC50/LC50

Workflow of key environmental assessment tests.

Discussion

The available data indicates that this compound poses a higher environmental risk compared to the biodegradable alternatives for which data is available. Its low biodegradability and high predicted bioaccumulation potential are significant concerns. While a measured BAF in crayfish is lower than the predicted fish BCF, it still suggests a moderate potential for accumulation in aquatic life.

Avobenzone, while not readily biodegradable under standard test conditions, shows rapid photodegradation, which could mitigate its persistence in sunlit surface waters. However, its bioaccumulation potential is uncertain, with conflicting data reported.

Ecamsule (Mexoryl SX) appears to be a promising alternative from an environmental perspective, with a very low estimated BCF, suggesting a low potential for bioaccumulation. However, the lack of publicly available data on its biodegradability and aquatic toxicity is a significant data gap that prevents a complete assessment.

Conclusion

The evaluation of the environmental impact of sunscreen ingredients is a complex process that requires a comprehensive set of data from standardized tests. Based on the currently available information, this compound presents a greater environmental concern due to its persistence and bioaccumulation potential compared to the alternatives discussed.

However, the major challenge in conducting a complete and objective comparison is the lack of publicly available, quantitative environmental data for some of the newer, biodegradable alternatives like ecamsule and bemotrizinol. While these compounds are designed to be more environmentally friendly, a thorough evaluation of their ecotoxicological profiles is necessary to confirm their safety. For researchers and professionals in drug development, this highlights the importance of not only designing for biodegradability but also ensuring that comprehensive environmental safety assessments are conducted and the data made accessible to the scientific community. The move towards more environmentally sustainable sunscreens is a positive development, but it must be supported by transparent and robust scientific evidence.

References

A Comparative Analysis of Homosalate's Photostability Against Next-Generation UV Absorbers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the photostability of key UV filters, supported by experimental data and detailed methodologies.

The efficacy and safety of sunscreen formulations are paramount in protecting against the deleterious effects of ultraviolet (UV) radiation. A critical determinant of a sunscreen's performance over time is the photostability of its constituent UV absorbers. This guide provides a comparative analysis of the photostability of homosalate, a widely used UVB filter, with that of next-generation UV absorbers, specifically bemotrizinol (Tinosorb S) and bisoctrizole (Tinosorb M). This comparison is supported by available quantitative data, detailed experimental protocols for assessing photostability, and a visual representation of the experimental workflow.

Data Presentation: Quantitative Photostability Comparison

The following table summarizes the available quantitative data on the photostability of this compound, bemotrizinol, and bisoctrizole. It is important to note that the experimental conditions under which these data were generated may vary, and direct comparisons should be made with caution.

UV AbsorberChemical NamePhotostability DataExperimental Conditions/Notes
This compound 3,3,5-Trimethylcyclohexyl salicylate~10% loss of SPF protection in 45 minutes[1]In-vitro study measuring SPF reduction over time.
Bemotrizinol Bis-Ethylhexyloxyphenol Methoxyphenyl TriazineNo degradation peaks observed after photolytic and thermal stress[2][3]High-Performance Liquid Chromatography (HPLC) analysis after exposure to UV and heat.[2][3]
>98% of the substance remains intact after exposure to 50 MEDs (Minimal Erythemal Doses)Specific in-vivo or in-vitro test conditions for this data point are not fully detailed in the available literature.
Bisoctrizole Methylene Bis-Benzotriazolyl TetramethylbutylphenolDescribed as having "very good photostability" and a stabilizing effect on other UV filtersQuantitative degradation percentages from standardized tests are not readily available in the public domain. Its performance is often highlighted by its ability to prevent the photodegradation of other less stable filters.

Experimental Protocols: Assessing UV Absorber Photostability

The evaluation of a UV absorber's photostability is crucial for ensuring the long-term efficacy of a sunscreen product. The internationally recognized standard for in-vitro determination of sunscreen UVA photoprotection is ISO 24443:2021. The following is a detailed methodology based on this standard for assessing the photostability of UV filters within a sunscreen formulation.

Objective: To determine the change in UV absorbance of a sunscreen formulation after a controlled dose of UV radiation, thereby assessing the photostability of the contained UV filters.

Materials and Equipment:

  • Solar simulator with a controlled UV output compliant with ISO 24443 specifications.

  • UV-Vis Spectrophotometer equipped with an integrating sphere.

  • Polymethylmethacrylate (PMMA) plates with a roughened surface.

  • Positive displacement pipette or syringe for precise application of the sunscreen.

  • Glove or finger cot for spreading the sample.

  • Analytical balance.

Procedure:

  • Sample Preparation: A precise amount of the sunscreen formulation (typically 0.75 mg/cm²) is applied to the roughened surface of a PMMA plate.

  • Sample Spreading: The sunscreen is spread evenly across the entire surface of the plate using a gloved finger or finger cot with consistent pressure to achieve a uniform film.

  • Drying/Equilibration: The prepared plate is left in the dark at a controlled temperature for a specified period (e.g., 30 minutes) to allow the film to stabilize.

  • Initial Absorbance Measurement (Pre-irradiation): The initial UV absorbance spectrum of the sunscreen film is measured using a UV-Vis spectrophotometer across the range of 290 to 400 nm.

  • UV Irradiation: The plate is then exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the initial in-vitro SPF and UVA protection factor of the product.

  • Post-irradiation Absorbance Measurement: After irradiation, the UV absorbance spectrum of the sunscreen film is measured again under the same conditions as the initial measurement.

  • Data Analysis: The pre- and post-irradiation absorbance spectra are compared. The percentage of degradation or the retention of absorbance at key wavelengths (e.g., the λmax of the UV absorber) is calculated to quantify the photostability. A photostable formulation will show minimal change between the two spectra.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the photostability of a sunscreen formulation according to the ISO 24443 standard.

G cluster_prep Sample Preparation cluster_measurement Absorbance Measurement & Irradiation cluster_analysis Data Analysis prep1 Apply 0.75 mg/cm² of Sunscreen to PMMA Plate prep2 Spread Evenly to Form a Uniform Film prep1->prep2 prep3 Dry in Dark for 30 minutes prep2->prep3 meas1 Measure Initial UV Absorbance (Pre-irradiation) prep3->meas1 irrad Expose to Controlled UV Dose (Solar Simulator) meas1->irrad meas2 Measure UV Absorbance (Post-irradiation) irrad->meas2 analysis1 Compare Pre- and Post-irradiation Spectra meas2->analysis1 analysis2 Calculate Percentage Degradation analysis1->analysis2 result Determine Photostability analysis2->result

In-vitro photostability testing workflow.

Conclusion

The available data strongly indicates that next-generation UV absorbers like bemotrizinol and bisoctrizole offer significantly enhanced photostability compared to this compound. Bemotrizinol, in particular, demonstrates exceptional resistance to photodegradation. While this compound can be a useful solvent in sunscreen formulations, its inherent lack of photostability necessitates careful formulation with photostabilizers to ensure sustained protection. For the development of highly stable, broad-spectrum sunscreens, researchers and formulators should consider the superior photostability profiles of next-generation UV filters like bemotrizinol and bisoctrizole. The standardized protocol outlined in this guide provides a robust framework for the empirical evaluation of UV filter photostability, enabling the development of more effective and reliable sun protection products.

References

Unraveling the Metabolic Fate of Homosalate Isomers in Humans: A Comparative Toxicokinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of recent human studies reveals significant differences in the toxicokinetic profiles of homosalate (HMS) isomers, a common UV filter in sunscreens and personal care products. These findings, detailed below, underscore the necessity of isomer-specific evaluation in exposure and risk assessment. The data presented here, compiled from peer-reviewed research, provides a comparative guide for researchers, scientists, and drug development professionals.

Key Toxicokinetic Parameters of this compound Isomers

This compound is commercially available as a mixture of cis- and trans-isomers. Recent human studies have demonstrated that these isomers exhibit distinct absorption, metabolism, and excretion characteristics following both oral and dermal exposure.

ParameterRoute of Administrationcis-Homosalate (cHMS)trans-Homosalate (tHMS)Key Findings & Citations
Bioavailability Oral~10-fold lower than tHMSHigher than cHMSThe oral bioavailability of cis-HMS is significantly lower than that of trans-HMS.[1][2][3][4]
Dermal~2-fold lower than tHMSHigher than cHMSFollowing dermal application, the bioavailability of cis-HMS was found to be approximately half that of trans-HMS.[1]
Peak Plasma Concentration (Tmax) Oral1-2 hours post-dose1-2 hours post-doseMaximum plasma concentrations for both isomers and their metabolites are reached relatively quickly after oral ingestion.
DermalMarkedly later than oralMarkedly later than oralThe skin acts as a reservoir, leading to delayed and prolonged systemic absorption after dermal application.
Elimination Half-Life (t1/2) Dermal~24 hours~24 hoursThe terminal elimination half-lives for both parent isomers and their metabolites are approximately 24 hours after dermal exposure.
Urinary Excretion Fraction (Fue) Oral0.045% (metabolites)6.4% (metabolites)The total urinary excretion of metabolites derived from trans-HMS is about two orders of magnitude higher than for those from cis-HMS after oral administration.
Metabolism BothOxidized to hydroxylated and carboxylic acid metabolites.Oxidized to hydroxylated and carboxylic acid metabolites.Both isomers undergo phase I metabolism to form various oxidative metabolites. Specific metabolites have been identified for each isomer.
OralFormation of oxidized metabolites is two orders of magnitude lower than for tHMS.Formation of oxidized metabolites is significantly higher than for cHMS.The formation of oxidized metabolites from trans-HMS is substantially greater than from cis-HMS following oral intake.
Key Metabolites Bothcis-HMS-CA, 3OH-cHMS, HMS-CA 5 (cis-specific)tHMS-CA, 3OH-tHMSSpecific carboxylic acid (CA) and hydroxylated (OH) metabolites have been identified and quantified for each isomer.

Experimental Protocols

The data presented is primarily derived from human biomonitoring studies involving oral and dermal administration of this compound. The methodologies employed in these key studies are outlined below.

Human Biomonitoring Study: Oral Administration
  • Study Design: A single oral dose of either a cis-rich or a trans-rich this compound isomer mixture was administered to volunteers.

  • Participants: Four healthy volunteers (two male, two female) participated in the studies.

  • Dosing: Volunteers received a single oral dose of this compound ranging from 98.2 to 149.1 µg/kg of body weight. To investigate isomer-specific metabolism, both a cis-rich (89.8% cis, 10.2% trans) and a trans-rich mixture were studied with a washout period between doses.

  • Sample Collection: Plasma and urine samples were collected at specified intervals pre- and post-dosing for up to 96 hours.

  • Analytical Method: Parent this compound isomers and their hydroxylated and carboxylic acid metabolites were quantified using a sensitive online solid-phase extraction-liquid chromatography-tandem mass spectrometry (online-SPE-LC–MS/MS) method with isotope dilution analysis.

Human Biomonitoring Study: Dermal Administration
  • Study Design: Volunteers applied a commercial sunscreen containing 10% this compound to their entire body under typical use conditions.

  • Participants: Four volunteers participated in the dermal application study.

  • Dosing: A single whole-body application of a commercial sunscreen resulted in a this compound dose of 18–40 mg/kg of body weight.

  • Sample Collection: Plasma and urine samples were collected over a period of 96 hours after the sunscreen application.

  • Analytical Method: The same online-SPE-LC–MS/MS method used in the oral studies was employed for the quantification of this compound isomers and their metabolites in plasma and urine samples.

Visualizing the Scientific Process

To better illustrate the methodologies and metabolic processes, the following diagrams are provided.

G cluster_0 Volunteer Recruitment & Baseline cluster_1 Dosing cluster_2 Sample Collection cluster_3 Sample Analysis cluster_4 Data Analysis V Recruitment of Volunteers B Baseline Sample Collection (Pre-dose Plasma & Urine) V->B O Oral Administration (cis-rich or trans-rich HMS) B->O D Dermal Application (Commercial Sunscreen) B->D SC Timed Plasma & Urine Collection (e.g., up to 96 hours) O->SC D->SC P Sample Preparation (e.g., enzymatic cleavage) SC->P A Online-SPE-LC-MS/MS Analysis P->A Q Quantification of HMS Isomers & Metabolites A->Q DA Toxicokinetic Modeling Q->DA G cluster_0 cis-Homosalate Pathway cluster_1 trans-Homosalate Pathway cHMS cis-Homosalate cHMS_met Oxidative Metabolites cHMS->cHMS_met cHMS_CA cis-HMS-CA cHMS_met->cHMS_CA OH_cHMS 3OH-cHMS cHMS_met->OH_cHMS HMS_CA5 HMS-CA 5 (cis-specific) cHMS_met->HMS_CA5 tHMS trans-Homosalate tHMS_met Oxidative Metabolites tHMS->tHMS_met tHMS_CA tHMS-CA tHMS_met->tHMS_CA OH_tHMS 3OH-tHMS tHMS_met->OH_tHMS

References

Safety Operating Guide

Guiding Researchers: Proper Disposal Procedures for Homosalate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols extends beyond the bench to the proper disposal of chemical reagents. This guide provides essential, step-by-step procedures for the safe handling and disposal of homosalate, ensuring laboratory safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is critical to consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling information. General precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, nitrile or rubber gloves, and a laboratory coat[1][2].

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][3].

  • Spill Management: In the event of a spill, contain the material with an inert absorbent such as sand, earth, or vermiculite[1]. The absorbed material should be placed into a suitable, labeled container for chemical waste disposal. Prevent the spillage from entering drains.

II. Waste Characterization and Regulatory Compliance

Proper disposal begins with correctly identifying the waste stream. While this compound itself is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its disposal method is determined by the overall characteristics of the waste mixture.

A waste material is classified as hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. The solvent used with this compound will often determine the hazardous nature of the waste solution. For instance, if this compound is dissolved in a flammable solvent, the resulting mixture is considered hazardous waste.

Laboratory operations in the United States are governed by the Environmental Protection Agency (EPA), with specific regulations such as Subpart K providing alternative standards for managing hazardous waste at academic laboratories. It is imperative to follow all federal, state, and local regulations for waste disposal.

III. Step-by-Step Disposal Protocol

The following is a general procedure for the disposal of this compound waste. This protocol must be adapted to comply with the specific requirements of your institution.

  • Containerization:

    • Collect all this compound waste, including unused product and contaminated materials, in a designated, chemically compatible container that can be securely sealed.

    • Do not mix incompatible chemicals. Ensure waste is segregated appropriately.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and a full description of its contents, including the name "this compound" and any solvents present.

    • The label should also indicate the associated hazards (e.g., ignitable).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area, which should be at or near the point of generation and under the control of laboratory personnel.

    • Ensure the storage area has secondary containment, such as placing the waste container inside a larger, chemically resistant bin to contain potential leaks or spills.

    • Keep the container closed except when adding waste.

  • Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or equivalent authority to arrange for waste pickup. They will provide specific instructions for collection and transport.

    • Excess and expired materials should be offered to a licensed hazardous material disposal company.

    • Empty containers should be managed according to institutional guidelines, which may involve triple rinsing before recycling or disposal through an approved waste management facility.

IV. Data Presentation: this compound Properties

The following table summarizes key data for this compound, providing a useful reference for its chemical and physical properties.

PropertyValue
CAS Number 118-56-9
Molecular Weight 262.36 g/mol
Appearance Colorless Liquid
Flash Point 212°F (100°C)
Vapor Pressure 0.0000004 kPa (at 25°C)
NFPA Health Rating 1 - 2 (Slight to Moderate)
NFPA Flammability Rating 0 - 2 (Minimal to Moderate)
NFPA Reactivity Rating 0 (Minimal)

(Data sourced from multiple Safety Data Sheets)

V. Mandatory Visualization: Disposal Workflow

The diagram below illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

HomosalateDisposalWorkflow start_node start_node process_node process_node decision_node decision_node storage_node storage_node end_node end_node start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Is the waste mixture hazardous? ppe->characterize non_hazardous Consult Institutional Policy for Non-Hazardous Waste characterize->non_hazardous No collect_haz Collect in a compatible, sealed container characterize->collect_haz Yes (e.g., flammable solvent present) disposal Disposal by Licensed Waste Management Vendor non_hazardous->disposal label_container Label with 'Hazardous Waste' and list all contents collect_haz->label_container store Store in designated Satellite Accumulation Area with Secondary Containment label_container->store contact_ehs Contact EH&S for Waste Pickup store->contact_ehs contact_ehs->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.